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  • Product: Tetrazolo[1,5-b]pyridazin-7-amine
  • CAS: 91114-02-2

Core Science & Biosynthesis

Foundational

Tetrazolo[1,5-b]pyridazin-7-amine: Structural Dynamics, Synthesis, and Therapeutic Applications

Introduction & Chemical Identity The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the tetrazolo[1,5-b]pyridazine core represents a highly privileged, nitrogen-dense bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Identity

The rational design of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, the tetrazolo[1,5-b]pyridazine core represents a highly privileged, nitrogen-dense bicyclic system. Specifically, Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) serves as a critical building block for synthesizing advanced therapeutics and energetic materials[1],[2].

The fusion of an electron-deficient pyridazine ring with a tetrazole ring creates a rigid, planar structure with unique physicochemical properties. The 7-amino substitution provides a versatile synthetic handle for further functionalization, allowing medicinal chemists to explore vast chemical space.

Quantitative Data & Physicochemical Profile

Understanding the baseline properties of the core is essential for predicting its behavior in biological systems and synthetic workflows. The high nitrogen content (over 60% by mass) contributes to its high topological polar surface area (TPSA), making it an excellent candidate for hydrogen-bonding interactions in protein binding pockets.

Table 1: Physicochemical Properties of Tetrazolo[1,5-b]pyridazin-7-amine [2]

PropertyValue / Description
CAS Registry Number 91114-02-2
Molecular Formula C₄H₄N₆
Molecular Weight 136.11 g/mol
Hydrogen Bond Donors 1 (Primary amine group)
Hydrogen Bond Acceptors 5 (Ring nitrogens)
Topological Polar Surface Area (TPSA) ~80.0 - 90.0 Ų
Rotatable Bonds 0 (Rigid fused core)
Structural Classification Fused polyaza-heterocycle

Structural Chemistry & Reactivity Mechanisms

The Azide-Tetrazole Tautomerism

A defining mechanistic feature of tetrazolo-fused azines is their ability to undergo azide-tetrazole valence tautomerism . In the solid state and in polar solvents, the closed tetrazole ring is thermodynamically favored. However, in non-polar solvents or at elevated temperatures, the ring can open to form an ortho-azidoazine intermediate. This dynamic equilibrium must be carefully managed during synthesis, as the open azide form can undergo undesired side reactions (e.g., nitrene insertion or thermal decomposition)[3].

Regioselective Functionalization

The electron-withdrawing nature of the tetrazole ring significantly depletes the electron density of the adjacent pyridazine system. This makes positions 6 and 8 highly susceptible to nucleophilic aromatic substitution (S_NAr). The amino group at the 7-position acts as an electron-donating group via resonance, partially offsetting this deficiency and directing subsequent electrophilic attacks to specific nodes on the ring.

Synthetic Methodologies

The de novo synthesis of the tetrazolo[1,5-b]pyridazine core typically begins with a halogenated pyridazine precursor. The critical step is the formation of the tetrazole ring via diazotization of a hydrazine intermediate.

Synthesis A 4-Amino-6-chloro- 3-hydrazinopyridazine B Diazotization (NaNO2, HCl, 0-5 °C) A->B Nitrosation C 7-Amino-6-chloro- tetrazolo[1,5-b]pyridazine B->C Cyclization D Dehalogenation (Pd/C, H2) C->D Reduction E Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) D->E Isolation

Fig 1: Stepwise synthetic route to Tetrazolo[1,5-b]pyridazin-7-amine.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is designed as a self-validating system. Visual cues and temperature thresholds are embedded to ensure mechanistic integrity.

  • Precursor Preparation : Dissolve 10 mmol of the substituted 3-hydrazinopyridazine in 20 mL of 6 M HCl. Ensure complete dissolution to prevent localized concentration gradients.

  • Thermal Control (Critical Causality) : Chill the reaction vessel to 0–5 °C using an ice-salt bath. Why? The intermediate diazonium salt is highly unstable. Exceeding 5 °C leads to rapid nitrogen gas evolution and the formation of undesired phenolic byproducts.

  • Nitrosation : Add a pre-chilled aqueous solution of sodium nitrite (NaNO₂, 11 mmol in 5 mL H₂O) dropwise over 15–20 minutes. A color change to pale yellow indicates the formation of the diazonium intermediate.

  • Intramolecular Cyclization : Maintain stirring at 0 °C for 1 hour. As the diazonium species forms, the adjacent ring nitrogen acts as an internal nucleophile, attacking the terminal nitrogen to close the tetrazole ring. The product will begin to precipitate as a fine solid.

  • Validation & Isolation : Neutralize the mixture carefully with saturated NaHCO₃ until pH 7 is reached. Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol. Self-Validation: Analyze via IR spectroscopy; the disappearance of the strong azide stretching band (~2100 cm⁻¹) and the appearance of tetrazole ring vibrations confirm successful cyclization.

Pharmacological Applications

The tetrazolo[1,5-b]pyridazine scaffold has recently emerged as a highly potent pharmacophore in multiple therapeutic areas, ranging from oncology to pain management.

Oncology: MACC1 Transcriptional Inhibition

Metastasis-Associated in Colon Cancer 1 (MACC1) is a key driver of tumor progression and metastasis. High-throughput screening (HTS) campaigns have recently identified 1,2,3,4-tetrazolo[1,5-b]pyridazine-based small molecules as highly efficient transcriptional inhibitors of MACC1[4]. These compounds selectively downregulate MACC1 expression, thereby restricting cancer cell motility and preventing metastasis in xenograft models[4].

Pathway Drug Tetrazolo[1,5-b]pyridazine Derivatives Promoter MACC1 Promoter Activity Drug->Promoter Transcriptional Inhibition Protein MACC1 Protein Expression Promoter->Protein Downregulation Metastasis Cancer Cell Motility & Metastasis Protein->Metastasis Attenuation

Fig 2: Mechanism of MACC1-driven metastasis inhibition by tetrazolo[1,5-b]pyridazines.

Anti-Inflammatory and Antimicrobial Activity

Beyond oncology, the scaffold has been utilized to synthesize imidazophosphor ester-based tetrazolo[1,5-b]pyridazines. Bioscreening of these derivatives demonstrated notable antinociceptive and anti-inflammatory activities, acting via the modulation of cyclooxygenase (COX) pathways without the severe gastrointestinal toxicity associated with traditional NSAIDs[3]. Furthermore, various tetrazolo-pyridazine derivatives have shown moderate to strong antibacterial properties against strains like E. coli, making them viable leads for novel antibiotic development[5].

Biological Assay Protocol: MACC1 Inhibition Screening

To validate the biological efficacy of newly synthesized tetrazolo[1,5-b]pyridazin-7-amine derivatives, the following reporter assay protocol is recommended.

  • Cell Line Preparation : Seed HCT116 human colon cancer cells (stably transfected with a MACC1-promoter-luciferase reporter construct) into 384-well plates at a density of 2,000 cells/well.

  • Compound Administration : Using an automated liquid handler, treat the cells with the test compound at varying concentrations (e.g., 0.1 µM to 50 µM) to establish an IC₅₀ curve. Include a 0.1% DMSO vehicle control.

  • Incubation (Causality Check) : Incubate the plates for exactly 24 hours at 37 °C in a 5% CO₂ atmosphere. Why 24 hours? Transcriptional inhibitors require sufficient time to halt mRNA production, followed by the natural degradation of existing luciferase proteins, before a measurable drop in luminescence occurs.

  • Signal Detection : Add luciferin substrate and measure luminescence using a microplate reader.

  • Self-Validation (Crucial Step) : To ensure the compound is not a false positive (e.g., a direct inhibitor of the luciferase enzyme itself), perform a secondary qRT-PCR assay on the wild-type HCT116 cells to confirm that endogenous MACC1 mRNA levels are genuinely reduced by the compound[4].

Conclusion

Tetrazolo[1,5-b]pyridazin-7-amine is far more than a simple heterocyclic building block. Its unique electronic distribution, rigid geometry, and capacity for dynamic tautomerism make it a highly privileged scaffold in drug discovery. By mastering the strict thermal and environmental controls required for its synthesis, researchers can unlock a vast array of derivatives with potent anti-metastatic, anti-inflammatory, and antimicrobial properties.

References

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents . National Institutes of Health (PMC). URL: [Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine . MDPI. URL: [Link]

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis . Max Delbrück Center. URL:[Link]

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives . IAU. URL:[Link]

Sources

Exploratory

The Dual-Modality of Tetrazolo[1,5-b]pyridazin-7-amine Derivatives: From Targeted Anti-Metastatic Therapeutics to High-Energy Density Materials

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As a Senior Application Scientist overseeing advanced heterocyclic drug development, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist overseeing advanced heterocyclic drug development, I frequently encounter molecular scaffolds that demonstrate remarkable versatility across disparate scientific fields. The tetrazolo[1,5-b]pyridazine core—and specifically its 7-amine derivatives—represents a paradigm of such molecular elegance. Characterized by a highly electron-deficient, planar, and nitrogen-rich fused ring system, this scaffold has recently driven breakthrough innovations in two distinct domains: Oncology (as targeted anti-metastatic agents) and Materials Science (as high-energy density materials). This whitepaper synthesizes the mechanistic causality, physicochemical properties, and self-validating experimental workflows that define the utility of these derivatives.

Structural Rationale of the Tetrazolo[1,5-b]pyridazine Core

The fundamental chemistry of the tetrazolo[1,5-b]pyridazine scaffold dictates its biological and physical behavior. The fusion of a tetrazole ring (four nitrogen atoms) with a pyridazine ring (two nitrogen atoms) creates a rigid, planar aromatic system.

When functionalized with a 7-amine group, the molecule gains a critical hydrogen-bond donor site. In biological systems, this enables highly specific intercalation and kinase binding within protein pockets (such as the NF-κB complex)[1]. In crystalline solid-state chemistry, this same 7-amine group facilitates extensive intermolecular hydrogen bonding and π-π stacking, which is the exact mechanism that grants thermal stability to otherwise volatile energetic materials[2].

Pharmacological Mechanism: MACC1 Transcriptional Inhibition

The MACC1/NF-κB Axis in Metastasis

Metastasis Associated in Colon Cancer 1 (MACC1) is a master transcriptional regulator of tumor progression and a prognostic biomarker for poor survival in over 20 solid cancer entities[3]. Until recently, MACC1 was considered undruggable. However, high-throughput screening (HTS) has identified 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds as the first efficient transcriptional inhibitors of MACC1 expression[4].

Mechanism of Action: p105 Subunit Stabilization

The causality behind the anti-metastatic effect of these derivatives lies in their modulation of the NF-κB signaling pathway[1]. Under pathological conditions, upstream kinases phosphorylate the p105 subunit (the precursor to NF-κB). This phosphorylation tags p105 for proteasomal degradation, releasing the active p50/p65 heterodimer to translocate to the nucleus and drive MACC1 transcription.

Tetrazolo[1,5-b]pyridazine derivatives act by inhibiting the phosphorylation of the p105 subunit[1]. By stabilizing p105, the compounds sequester the NF-κB complex in the cytoplasm, effectively starving the MACC1 promoter of its essential transcription factor and halting cancer cell motility.

Pathway Drug Tetrazolo[1,5-b]pyridazine p105 p105 Subunit Drug->p105 Inhibits Phosphorylation Kinase Upstream Kinases Kinase->p105 Phosphorylation NFkB NF-κB Complex p105->NFkB Prevents Degradation MACC1 MACC1 Promoter NFkB->MACC1 Reduced Binding Metastasis Metastasis Phenotype MACC1->Metastasis Suppressed

Fig 1: NF-κB-mediated MACC1 transcriptional inhibition by Tetrazolo[1,5-b]pyridazine derivatives.

Self-Validating Experimental Protocol: Inhibitor Discovery

To ensure scientific integrity, the discovery of these inhibitors relied on a strict, self-validating experimental workflow[4].

Phase 1: High-Throughput Screening (HTS)

  • Step 1: Transfect HCT116 colorectal cancer cells with a human MACC1 promoter-driven luciferase reporter plasmid.

  • Step 2: Plate cells in 384-well microtiter plates and incubate with a 118,500-compound library (10 µM) for 24 hours[4].

  • Step 3: Quantify luminescence using a standard luciferin substrate assay.

  • Causality & Validation Checkpoint: A promoter-reporter assay isolates transcriptional activity from general cytotoxicity. To self-validate, parallel cell viability assays (e.g., CellTiter-Glo) are run. A true hit reduces luminescence without compromising cell viability, proving specific MACC1 promoter suppression rather than non-specific cell death.

Phase 2: Target Deconvolution & Mechanistic Validation

  • Step 1: Treat wild-type HCT116 cells with the lead tetrazolo[1,5-b]pyridazine derivative.

  • Step 2: Extract total RNA and perform qRT-PCR for MACC1 and NF-κB target genes (e.g., BCL3, NFKBIA)[1].

  • Step 3: Perform Western blotting on cell lysates to quantify the ratio of phosphorylated p105 to total p105[1].

  • Causality & Validation Checkpoint: Luciferase assays only confirm promoter suppression. qRT-PCR validates the reduction of endogenous mRNA. Western blotting establishes the upstream causality: stabilization of the p105 precursor (reduced phosphorylation) physically prevents the active p50/p65 heterodimer from translocating to the nucleus.

Phase 3: In Vivo Efficacy

  • Step 1: Inject luciferase-tagged CRC cells intrasplenically into immunodeficient mice to model liver metastasis.

  • Step 2: Administer the lead compound via intraperitoneal injection.

  • Step 3: Monitor metastatic burden longitudinally using bioluminescence imaging (BLI).

  • Causality & Validation Checkpoint: In vitro motility assays cannot replicate the tumor microenvironment. The xenograft model validates that the pharmacokinetic profile (ADMET) of the tetrazolo-pyridazine core is sufficient to reach the target tissue and exert its anti-metastatic effect in vivo[4].

Workflow Lib Compound Library HTS HTS Luciferase Assay Lib->HTS Screen Val In Vitro Validation HTS->Val Hit Selection InVivo In Vivo Xenograft Val->InVivo Lead Validation

Fig 2: Self-validating experimental workflow for the discovery of MACC1 transcriptional inhibitors.

Physicochemical Mechanism: Advanced Energetic Materials

Beyond oncology, the tetrazolo[1,5-b]pyridazine core is highly prized in materials science. The nitrogen-rich architecture makes it a premier building block for High-Energy Density Materials (HEDMs)[5].

Nitrogen-Rich Architecture and Energy Release

A prime example is 6-azido-8-nitro-tetrazolo[1,5-b]pyridazin-7-amine (ANTPA) . The causality of its explosive power lies in its molecular bonds. The N-N and N=N bonds within the tetrazole and pyridazine rings, augmented by the azide group, store immense chemical potential energy. Upon intentional detonation, these bonds break to form highly stable N₂ gas, releasing massive exothermic energy[6].

Key Energetic Metrics

Despite its power, ANTPA is remarkably stable. The planar fused-ring architecture facilitates extensive π-π stacking, while the 7-amine group acts as a hydrogen-bond donor to lock the crystal lattice in place. This structural rigidity raises the thermal decomposition temperature (Td) to 163.0 °C, rendering the material highly insensitive to accidental friction or impact, while still delivering a detonation velocity (Dv) of 8746 m/s[2][6].

Quantitative Data Summary

The following table consolidates the quantitative metrics demonstrating the dual-modality of the tetrazolo[1,5-b]pyridazine core across different scientific disciplines.

Compound Class / DerivativePrimary ApplicationKey MetricQuantitative ValueCitation
1,2,3,4-Tetrazolo[1,5-b]pyridazine Oncology (MACC1 Inhibition)HTS Library Screen Size118,500 compounds[4]
1,2,3,4-Tetrazolo[1,5-b]pyridazine Oncology (MACC1 Inhibition)Xenograft MetastasisSignificant restriction[4]
ANTPA (6-azido-8-nitro-...) Energetic MaterialsDecomposition Temp (Td)163.0 °C[2]
ANTPA (6-azido-8-nitro-...) Energetic MaterialsDetonation Velocity (Dv)8746 m/s[6]
Tetrazolo[1,5-b]pyridazine (Cmpd 38) AntimicrobialE. coli Zone of Inhibition20 mm[7]

Conclusion

The tetrazolo[1,5-b]pyridazin-7-amine derivatives showcase the profound impact of rational structural design. By leveraging a planar, nitrogen-rich core, drug development professionals have successfully targeted the elusive MACC1/NF-κB metastatic axis, offering new hope for advanced colorectal cancer therapies. Simultaneously, materials scientists have harnessed the exact same molecular parameters—high nitrogen content and hydrogen-bond-driven lattice stability—to engineer next-generation energetic materials. Understanding the causality behind these mechanisms is essential for the continued optimization of this versatile scaffold.

References

  • [7] Tetrazolium Compounds: Synthesis and Applications in Medicine - MDPI.7

  • [4] Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis - PubMed (NIH). 4

  • [1] Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action - ResearchGate.1

  • [5] High-Energy Azo-Bridged Dinitramino Materials Featuring a Planar Fused[1,2,4]Triazolo[1,5-b][1,2,4,5]tetrazine Scaffold - ACS Publications. 5

  • [6] Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials - ResearchGate. 6

  • [2] A promising perovskite primary explosive - PMC (NIH). 2

Sources

Foundational

Tetrazolo[1,5-b]pyridazin-7-amine: A Comprehensive Technical Guide on Molecular Weight, Exact Mass, and Analytical Characterization

Executive Summary In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor design, high-nitrogen fused bicyclic systems serve as critical bioisosteres. Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of fragment-based drug discovery (FBDD) and kinase inhibitor design, high-nitrogen fused bicyclic systems serve as critical bioisosteres. Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2)[1] is a highly polar, electron-deficient heterocyclic scaffold. Its structural geometry and hydrogen-bonding capabilities make it an ideal candidate for interacting with the hinge region of target kinases. This whitepaper provides a rigorous technical breakdown of its molecular weight, exact monoisotopic mass, physicochemical properties, and the analytical methodologies required for its definitive characterization.

Chemical Identity and Structural Elucidation

Tetrazolo[1,5-b]pyridazin-7-amine is defined by a fused bicyclic core comprising a pyridazine ring and a tetrazole ring, decorated with a primary amine at the 7-position. The exceptionally high nitrogen-to-carbon ratio dictates its physicochemical behavior, driving both its high topological polar surface area (TPSA) and its basicity.

  • IUPAC Name: Tetrazolo[1,5-b]pyridazin-7-amine

  • CAS Registry Number: 91114-02-2[2]

  • Molecular Formula: C₄H₄N₆[3]

  • Molecular Weight: 136.11 g/mol

  • Exact Mass (Monoisotopic): 136.04974 Da[4]

The Significance of Exact Mass vs. Molecular Weight

For researchers, distinguishing between the bulk molecular weight and the exact monoisotopic mass is a fundamental necessity:

  • Molecular Weight (136.11 g/mol ): This is the abundance-weighted average of all naturally occurring isotopes. It is the metric used for stoichiometric calculations, bulk synthesis scaling, and formulation.

  • Exact Monoisotopic Mass (136.04974 Da): This value represents the mass of the molecule composed entirely of the most abundant isotopes ( 12 C, 1 H, 14 N). High-Resolution Mass Spectrometry (HRMS) relies exclusively on this value to unequivocally confirm molecular identity and differentiate the compound from isobaric interferences (molecules with the same nominal mass but different elemental compositions)[3].

Calculation Breakdown:

  • Carbon ( 12 C): 4×12.000000=48.000000 Da

  • Hydrogen ( 1 H): 4×1.007825=4.031300 Da

  • Nitrogen ( 14 N): 6×14.003074=84.018444 Da

  • Total Exact Mass: 136.049744 Da [4]

Quantitative Data Summary

Table 1: Physicochemical and Analytical Properties

ParameterValuePharmacological Relevance
Molecular Formula C₄H₄N₆High N-content ensures strong H-bond networking.
Molecular Weight 136.11 g/mol Excellent fragment size for FBDD (Rule of 3 compliant).
Exact Mass 136.04974 DaCritical for HRMS identification.
Theoretical[M+H]⁺ 137.0570 DaPrimary target ion for ESI+ mass spectrometry.
Hydrogen Bond Donors 1The -NH₂ group acts as a strong H-bond donor.
Hydrogen Bond Acceptors 5Tetrazole and pyridazine nitrogens act as acceptors.

Synthetic Pathways & Mechanistic Insights

The synthesis of Tetrazolo[1,5-b]pyridazin-7-amine relies on sequential Nucleophilic Aromatic Substitution (S N​ Ar) reactions, driven by the electron-deficient nature of the heteroaromatic rings.

Pathway A Precursor (Dichloropyridazine) B Azidation (NaN3, EtOH) A->B C Cyclization (Tetrazolo-pyridazine) B->C D Amination (NH3/MeOH) C->D E Target Molecule MW: 136.11 g/mol D->E

Caption: Synthetic pathway of Tetrazolo[1,5-b]pyridazin-7-amine.

Mechanistic Synthesis Protocol
  • Step 1: Azidation & Electrocyclic Ring Closure

    • Action: React 3,6-dichloropyridazine with Sodium Azide (NaN₃) in ethanol at reflux.

    • Causality: The highly electrophilic carbon adjacent to the pyridazine nitrogen undergoes rapid S N​ Ar by the azide ion.

    • Mechanistic Insight: The intermediate 3-azido-6-chloropyridazine is rarely isolated because the azide moiety undergoes a spontaneous, thermally driven electrocyclic ring closure with the adjacent pyridazine nitrogen. This forms the thermodynamically stable 6-chloro-tetrazolo[1,5-b]pyridazine core (analogous to CID 256251)[5].

  • Step 2: Amination (S N​ Ar)

    • Action: Treat the chlorinated intermediate with methanolic ammonia (NH₃/MeOH) in a sealed pressure tube at 100°C.

    • Causality: The newly fused tetrazole ring acts as a powerful electron-withdrawing group, highly activating the remaining chlorine for a second S N​ Ar reaction.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the distinct isotopic pattern of chlorine (M / M+2 ratio of 3:1) disappears, replaced by a singular [M+H]⁺ peak at m/z 137.0570.

Analytical Characterization: LC-HRMS Protocol

Due to the compound's high polarity, standard C18 columns often fail to retain it, leading to elution in the void volume where ion suppression from salts is severe. The following self-validating protocol utilizes a polar-embedded or HILIC column to ensure robust retention and sub-ppm mass accuracy.

HRMS N1 1. Sample Prep (0.1% FA in MeCN/H2O) N2 2. UHPLC Separation (HSS T3 Column) N1->N2 N3 3. ESI+ Ionization (Protonation of Amine) N2->N3 N4 4. Orbitrap Analysis (Resolution > 70k) N3->N4 N5 5. Data Processing Extracted m/z 137.0570 N4->N5

Caption: LC-HRMS analytical workflow for exact mass verification.

Self-Validating LC-HRMS Methodology
  • System Suitability Test (SST): Before sample injection, infuse a known calibration solution (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Validation: The instrument must demonstrate a mass error of < 1 ppm on known calibrant peaks to ensure the time-of-flight (TOF) or Orbitrap analyzer is properly calibrated.

  • Sample Preparation: Dissolve the synthesized Tetrazolo[1,5-b]pyridazin-7-amine in 50% LC-MS grade Methanol / 50% Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, shifting the equilibrium of the primary amine towards the ionized [M+H]⁺ state, which is mandatory for maximizing ESI+ sensitivity.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: (A) H₂O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 1% B to 40% B over 5 minutes. Causality: A shallow gradient starting at highly aqueous conditions ensures adequate retention of the highly polar tetrazolo-pyridazine core, preventing it from co-eluting with void volume contaminants.

  • Mass Spectrometry Acquisition:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Resolution: 70,000 FWHM at m/z 200.

    • Lock Mass: Leucine Enkephalin (m/z 556.2771) infused continuously via a secondary sprayer. Validation: Lock mass corrects for real-time thermal instrument drift, ensuring the reported exact mass remains highly accurate throughout the run.

  • Data Analysis: Extract the ion chromatogram (EIC) for m/z 137.0570 using a narrow 5 ppm mass window. Confirm identity by verifying that the calculated mass error is 2 ppm.

References

  • PubChem. "8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine (CID 256251)". National Center for Biotechnology Information. Available at:[Link]

  • PubChemLite. "C4H4N6 Exact Mass and Monoisotopic Data". Available at:[Link]

  • SpectraBase. "C4H4N6 Exact Mass 136.049744 g/mol ". John Wiley & Sons, Inc. Available at: [Link]

Sources

Exploratory

Structural Profiling and X-Ray Crystallography of Tetrazolo[1,5-b]pyridazin-7-amine Architectures: A Technical Guide

Executive Overview The tetrazolo[1,5-b]pyridazine scaffold, particularly its 7-amine derivatives, represents a highly privileged framework in the design of advanced energetic materials and biologically active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The tetrazolo[1,5-b]pyridazine scaffold, particularly its 7-amine derivatives, represents a highly privileged framework in the design of advanced energetic materials and biologically active pharmaceutical intermediates. Characterized by extreme nitrogen content, these molecules exhibit complex structural dynamics, including azido-tetrazole tautomerism and pressure-dependent polymorphic phase transitions[1].

As a Senior Application Scientist, I approach the crystallographic analysis of these compounds not merely as a structural confirmation tool, but as a predictive engine. By resolving the precise three-dimensional atomic arrangement, we can map the causality between intermolecular hydrogen-bonding networks and macroscopic properties such as mechanical sensitivity, thermal stability, and detonation velocity[2]. This whitepaper provides an in-depth technical analysis of the X-ray crystallographic data for tetrazolo[1,5-b]pyridazin-7-amine derivatives, detailing the self-validating experimental workflows required to isolate and characterize these high-density lattices.

Crystallographic Signatures and Molecular Geometry

The baseline crystallographic signature of the parent tetrazolo[1,5-b]pyridazine establishes a highly planar, conjugated system. Early single-crystal X-ray diffraction (SCXRD) studies confirmed that the parent compound crystallizes in the monoclinic space group P2₁/n[3]. The molecules are essentially planar, with the angle between the pyridazine and azole rings being less than 0.8°, driven by optimal molecular packing and π−π stacking interactions[3].

When functionalized with amine and nitro groups—such as in 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (Compound 6)—the crystallographic profile becomes significantly more complex. Compound 6 also crystallizes in the monoclinic P2₁/n space group but incorporates a DMSO molecule of crystallization within the unit cell[2].

Key Geometric Observations:

  • Coplanarity: Despite heavy substitution, the atoms remain strictly coplanar. The torsion angles for O(2)−N(3)−C(4)−C(14) and N(6)−C(5)−C(7)−N(8) are restricted to −1.2° and 1.1°, respectively[2].

  • Bond Lengths: The bond lengths in the 6,7-diamine derivative range from 1.295 Å (N11−N12) to 1.491 Å (C7−C5), indicating a highly delocalized electronic structure with considerable double-bond character across the fused ring system[2][3].

Quantitative Crystallographic Data

To facilitate comparison across the tetrazolo[1,5-b]pyridazine family, the foundational X-ray parameters are summarized below:

Table 1. Comparative X-ray Crystallographic Parameters

Compound / DerivativeSpace GroupUnit Cell DimensionsVolume (ų)Density (g/cm³)Dominant Intermolecular Contacts
Tetrazolo[1,5-b]pyridazine (Parent)Monoclinic, P2₁/na=6.148 Å, b=8.026 Å, c=10.509 Å, β=94.84°516.71.557N···N, C-H···N
6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at)Available via CIF0.063 × 0.041 × 0.033 mm³ (Crystal Size)-HighN···N (28.0%), N···O (26.7%), N···H (21.6%)
8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6·DMSO)Monoclinic, P2₁/nZ = 4 (Formula moieties per unit cell)-HighN···H (36.0%), O···H (24.4%), H···H (7.5%)

Data synthesized from foundational crystallographic reports[2][3].

Mechanistic Insights: Crystal Packing and Causality

In structural chemistry, the spatial arrangement of atoms dictates the physical boundaries of the material. For tetrazolo[1,5-b]pyridazin-7-amine derivatives, the X-ray data directly explains their viability as insensitive secondary explosives.

The Causality of Desensitization: Hirshfeld surface analysis derived from the X-ray data of the 6,7-diamine derivative reveals an extraordinary hydrogen-bonding network. Hydrogen-bridge contacts account for 67.9% of the total intermolecular interactions (specifically N···H and O···H)[2].

  • Why does this matter? This dense 3D hydrogen-bonding network locks the molecules into a rigid lattice. When subjected to mechanical stimuli (impact or friction), the energy is dissipated throughout the extensive hydrogen bond network rather than localizing and cleaving covalent bonds.

  • Furthermore, the strict coplanarity of the molecule facilitates the formation of 2D slip planes. Under mechanical stress, these planes can glide past one another, absorbing kinetic energy and yielding an impact sensitivity (IS) > 40 J and friction sensitivity (FS) > 360 N[2].

G cluster_0 Crystallographic Features cluster_1 Macroscopic Properties N1 Extensive Hydrogen Bonding (67.9% H-bridge contacts) P1 Low Mechanical Sensitivity (IS > 40 J, FS > 360 N) N1->P1 Lattice energy dissipation P2 High Thermal Stability (Td = 290 °C) N1->P2 Thermal stabilization N2 Planar Molecular Conformation (Torsion angles ~1°) N2->P1 Facilitates layer sliding N3 High Nitrogen Content & Intermolecular N···N P3 Excellent Detonation Velocity (Dv > 8700 m/s) N3->P3 High heat of formation

Causality mapping between crystallographic packing features and energetic properties.

Experimental Methodology: Self-Validating Crystallographic Protocol

To achieve high-resolution structural data for these nitrogen-rich compounds, the experimental workflow must be meticulously controlled. The following protocol outlines the step-by-step methodology for crystallizing and analyzing tetrazolo[1,5-b]pyridazin-7-amine derivatives, utilizing a self-validating feedback loop to ensure data integrity.

Step 1: Crystal Growth and Mounting
  • Solvent Selection: Dissolve the synthesized 7-amine derivative in a highly polar solvent. For the 6,7-diamine derivative, DMSO is strictly required due to the compound's extensive hydrogen-bonding capacity which renders it insoluble in standard organic solvents[2].

  • Slow Evaporation: Allow the solution to undergo slow evaporation at 296 K. Rapid precipitation will yield amorphous powders; slow kinetics are required to form the necessary clear block crystals (e.g., 0.196 × 0.090 × 0.040 mm³)[2].

  • Mounting: Harvest a single crystal and immediately mount it on a MiteGen MicroMesh.

    • Expert Insight: Submerge the crystal in a small amount of Cargille immersion oil[2]. This is not merely an adhesive; the oil acts as a hydrophobic barrier that prevents the rapid evaporation of the co-crystallized DMSO solvent molecules. Loss of lattice solvent would induce microcracking, destroying the single-crystal domain and ruining diffraction quality.

Step 2: X-Ray Diffraction Data Collection
  • Instrumentation: Transfer the mesh to a Bruker three-circle platform diffractometer equipped with a SMART APEX II CCD detector[2].

  • Irradiation: Utilize graphite-monochromated Mo Kα radiation ( λ = 0.71073 Å)[2].

    • Expert Insight: Mo Kα is specifically chosen over Cu Kα for these high-density energetic materials to minimize X-ray absorption effects, ensuring higher resolution data at high diffraction angles.

Step 3: Structure Solution and Refinement
  • Integration: Process the raw frames using standard integration software (e.g., SAINT), applying a multi-scan absorption correction (SADABS) to account for the crystal's specific morphology.

  • Solution: Solve the phase problem using direct methods (e.g., SHELXT). The heavy atoms (C, N, O) will readily appear in the initial electron density map.

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL)[3]. All non-hydrogen atoms must be refined anisotropically.

Step 4: Validation and Quality Control (Self-Validating System)

A crystallographic protocol is only as trustworthy as its internal validation metrics.

  • Residual Density Check: Monitor the Goodness-of-Fit (GoF) and residual electron density peaks ( Δρmax​ and Δρmin​ ). A GoF near 1.05 and featureless residual maps confirm that the azido-tetrazole tautomeric assignment is correct and not an artifact of positional disorder[1].

  • Hydrogen Placement: Ensure that the amine hydrogen atoms (e.g., H6A) are located from the difference Fourier map and refined freely, as their exact positions are critical for validating the 67.9% hydrogen-bridge contact claim[2].

G A Commercially Available Reagents B Hydrazine Substitution (Ethanol, Hydrazine Monohydrate) A->B C Tetrazole Ring Closure (NaNO2, Dilute HCl) B->C D Amination / Azidation (Aqueous Ammonia / NaN3) C->D E Tetrazolo[1,5-b]pyridazin-7-amine Derivatives D->E F Single-Crystal Growth (DMSO, Slow Evaporation) E->F G X-Ray Diffraction Collection (Mo Kα, Bruker APEX II) F->G H Structure Solution & Refinement (Direct Methods, Full-Matrix Least-Squares) G->H

Synthetic and crystallographic workflow for Tetrazolo[1,5-b]pyridazin-7-amine derivatives.

Conclusion

The X-ray crystallographic profiling of tetrazolo[1,5-b]pyridazin-7-amine frameworks provides indispensable mechanistic insights into their behavior as advanced materials. By accurately resolving the unit cell parameters, planar geometries, and extensive hydrogen-bonding networks, researchers can directly correlate atomic-level packing with macroscopic insensitivity and energetic performance. Adhering to the rigorous, self-validating crystallographic protocols outlined above ensures that the structural data remains a reliable foundation for future rational drug design and energetic material synthesis.

Sources

Foundational

Spectroscopic Characterization of Tetrazolo[1,5-b]pyridazin-7-amine: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2)[1] is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2)[1] is a highly nitrogenous, fused bicyclic heterocycle that has garnered significant attention across two distinct scientific domains. In materials science, its high heat of formation and nitrogen content make it a premier scaffold for the development of advanced, insensitive energetic materials[2]. Conversely, in medicinal chemistry, substituted tetrazolo[1,5-b]pyridazines serve as potent bioisosteres for antinociceptive and anti-inflammatory agents[3].

The defining analytical challenge of this molecule lies in its high nitrogen-to-carbon ratio and its susceptibility to azide-tetrazole valence tautomerism . As a Senior Application Scientist, I have designed this guide to move beyond mere data reporting. Here, we will dissect the causality behind specific spectroscopic choices—explaining exactly why certain solvents, ionization modes, and acquisition parameters are required to unambiguously characterize this dynamic system[4].

Structural Dynamics: The Azide-Tetrazole Valence Tautomerism

Before initiating any spectroscopic workflow, one must understand the thermodynamic behavior of the analyte. Tetrazolo[1,5-b]pyridazines exist in a delicate equilibrium with their ring-opened isomers (e.g., 3-azidopyridazin-4-amine).

  • Solid State & Polar Environments: The electron-withdrawing nature of the fused system, combined with hydrogen bonding, thermodynamically locks the molecule into the closed tetrazole form [2].

  • Gas Phase & Non-Polar Environments: Lack of solvent stabilization can induce ring-opening, yielding the open azide form .

This dynamic dictates our entire analytical strategy: we must select techniques and parameters that either preserve the solid-state structure or deliberately probe the equilibrium.

Tautomerism A Tetrazolo[1,5-b]pyridazin-7-amine (Closed Form) B 3-Azidopyridazin-4-amine (Open Form) A->B Non-Polar Solvent C [M+H]+ m/z 137.057 A->C ESI+ D Product Ion m/z 109.051 C->D CID (-N2)

Caption: Azide-tetrazole tautomerism and primary ESI-MS/MS fragmentation pathway.

Spectroscopic Elucidation Strategies

Multi-Nuclear NMR (¹H, ¹³C, ¹⁵N)

When preparing samples for NMR, the selection of solvent is a structural determinant, not merely a solubility consideration. By utilizing heavily hydrogen-bonding, highly polar solvents such as DMSO- d6​ , the closed tetrazole heterocycle is thermodynamically stabilized, ensuring spectral homogeneity[2]. ¹⁵N NMR is particularly critical here; utilizing ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) allows us to observe long-range couplings between the pyridazine protons (H-6/H-8) and the tetrazole nitrogens, unambiguously confirming the closed-ring state[4].

Vibrational Spectroscopy (FTIR-ATR)

Attenuated Total Reflectance (ATR) FTIR is employed to analyze the compound in its native solid state. The diagnostic power of FTIR lies in its ability to detect the asymmetric stretch of the azide group ( 2120 cm⁻¹). The absence of this band, coupled with strong tetrazole ring breathing modes ( 1450 cm⁻¹), validates the purity of the closed-form tetrazolo[1,5-b]pyridazine[2].

High-Resolution Mass Spectrometry (ESI-HRMS)

Electrospray Ionization (ESI) is selected over thermal vaporization methods to prevent source-induced thermal degradation of the energetic tetrazole ring[4]. Operating in positive ion mode (ESI+) capitalizes on the basicity of the primary amine at position 7, efficiently yielding the [M+H]⁺ precursor ion.

Workflow A Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) B Sample Preparation (Dissolution in DMSO-d6) A->B D FTIR-ATR (Solid State) A->D E ESI-HRMS (Positive Ion Mode) A->E C NMR Spectroscopy (1H, 13C, 15N) B->C F Data Synthesis & Structural Confirmation C->F D->F E->F

Caption: Spectroscopic workflow for tetrazolo[1,5-b]pyridazin-7-amine characterization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing internal quality checks.

Protocol A: Multi-Nuclear NMR Acquisition Workflow
  • Analyte Preparation: Dissolve 15 mg of tetrazolo[1,5-b]pyridazin-7-amine in 0.6 mL of anhydrous DMSO- d6​ (99.9% D).

    • Validation Check: Ensure complete dissolution visually. Suspended particles will cause magnetic susceptibility gradients, leading to severe line broadening.

  • Probe Tuning & Matching: Manually tune the NMR probe for ¹H (400 MHz), ¹³C (100 MHz), and ¹⁵N (40 MHz) frequencies. This maximizes the signal-to-noise (S/N) ratio, which is absolutely critical for the insensitive ¹⁵N nucleus.

  • Locking and Shimming: Lock onto the deuterium frequency of the DMSO- d6​ . Perform gradient shimming until the lock level is stable and the ¹H residual solvent peak Full Width at Half Maximum (FWHM) is < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 2s relaxation delay ( d1​ ).

    • ¹³C NMR: 1024 scans, 2s d1​ , with ¹H decoupling (WALTZ-16 sequence).

    • ¹⁵N HMBC: Set the long-range coupling evolution delay for J=5−8 Hz to capture the critical correlations between the pyridazine protons and the tetrazole nitrogens.

  • Processing: Apply zero-filling and an exponential window function (Line Broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation. Calibrate the chemical shift using the residual DMSO peak (2.50 ppm for ¹H, 39.52 ppm for ¹³C)[4].

Protocol B: LC-HRMS/MS Isotopic Profiling
  • Sample Dilution: Dilute the compound to 1 µg/mL in MS-grade Methanol/Water (50:50, v/v) containing 0.1% formic acid.

    • Validation Check: The formic acid acts as a necessary proton source, ensuring high ionization efficiency for the [M+H]⁺ species without degrading the tetrazole ring.

  • Source Optimization: Set the ESI capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone gas flow to 50 L/h.

  • MS Acquisition: Scan from m/z 50 to 500 in positive ion mode. Identify the exact mass of the[M+H]⁺ precursor (m/z 137.057).

  • Tandem MS (CID): Isolate the precursor ion and apply a Collision Energy (CE) of 15-20 eV using Argon as the collision gas.

  • Data Validation: Verify the primary neutral loss of 28.01 Da (N₂ gas). This specific fragmentation pathway is the hallmark of tetrazole ring decomposition, yielding the m/z 109.05 product ion[2].

Quantitative Data Summaries

Table 1: Expected NMR Chemical Shifts (DMSO- d6​ )

Note: Values are synthesized from structural analogs and theoretical chemical environments[4][5].

NucleusPositionChemical Shift (ppm)MultiplicityCoupling ( J in Hz)Assignment Rationale
¹H NH₂ (C-7)6.80 - 7.20Broad SingletN/AExchangeable protons; broadened by quadrupolar relaxation of ¹⁴N.
¹H H-68.85Doublet2.5Highly deshielded by the adjacent pyridazine nitrogen (N-5).
¹H H-88.20Doublet2.5Meta-coupling to H-6; shielded relative to H-6 due to amine resonance.
¹³C C-6145.2SingletN/AAdjacent to electronegative N-5.
¹³C C-7136.5SingletN/AAmine-bearing carbon (C-NH₂).
¹³C C-8114.8SingletN/AOrtho to the electron-donating amine group.
¹³C C-8a151.0SingletN/ABridgehead carbon shared with the tetrazole ring.
Table 2: Key FTIR Vibrational Frequencies (Solid State ATR)
Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3350, 3180MediumN-H Asym/Sym StretchConfirms the presence of the primary amine at C-7.
2120 (If present)Weak-N₃ (Azide) StretchIndicator of the ring-opened tautomer (impurity or phase shift).
1620StrongC=N / C=C BendingCharacteristic of the aromatic pyridazine scaffold.
1450, 1380StrongTetrazole Ring BreathingConfirms the intact fused tetrazole system[2].

References

  • Huang, W., et al. "Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials." Journal of the American Chemical Society, 2020. URL:[Link]

  • Zhang, Q., et al. "Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds." ResearchGate, 2020. URL:[Link]

  • Beilstein Journal of Organic Chemistry. "Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents." Beilstein Journals, 2013. URL:[Link]

  • National Center for Biotechnology Information. "8-chlorotetrazolo[1,5-b]pyridazin-7-amine". PubChem Compound Database, CID 256251. URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of Tetrazolo[1,5-b]pyridazin-7-amine Scaffolds

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold The Tetrazolo[1,5-b]pyridazin-7-amine core represents a compelling scaffold in modern medicinal chemistry, with its unique electronic and structural f...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The Tetrazolo[1,5-b]pyridazin-7-amine core represents a compelling scaffold in modern medicinal chemistry, with its unique electronic and structural features suggesting potential for novel therapeutic agents.[1][2][3][4][5][6] As with any promising new chemical entity, a thorough understanding of its pharmacokinetic (PK) profile is paramount to progressing from a hit to a viable clinical candidate. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to conduct a robust pharmacokinetic evaluation of this novel scaffold. Our approach emphasizes not just the 'what' but the 'why' behind each experimental choice, ensuring a self-validating and scientifically rigorous investigation.

The journey of a drug through the body—its absorption, distribution, metabolism, and excretion (ADME)—is a complex interplay of its physicochemical properties and the body's physiological systems. Early and accurate characterization of these ADME properties is crucial to de-risk drug candidates, guide chemical optimization, and ultimately improve the probability of clinical success.[7][8][9] This guide will navigate through the essential in vitro and in vivo studies, providing both theoretical underpinnings and detailed, actionable protocols.

Part 1: Foundational In Vitro ADME Profiling: Building the Picture

The initial phase of pharmacokinetic profiling focuses on a suite of in vitro assays designed to provide early insights into a compound's likely in vivo behavior.[7][8][9] These assays are typically high-throughput and require minimal compound, making them ideal for the early stages of drug discovery.

Metabolic Stability: The First Look at Clearance

A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its half-life and oral bioavailability.[10] The metabolic stability assay provides an initial assessment of this.

The "Why": We utilize liver microsomes as our primary tool. These are vesicles of the endoplasmic reticulum from hepatocytes and contain a high concentration of cytochrome P450 (CYP) enzymes, the major players in drug metabolism.[11][12] By incubating the test compound with liver microsomes and a necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[13] This provides an estimate of the intrinsic clearance (CLint), a measure of the inherent ability of the liver to metabolize the drug.[12]

Experimental Workflow: Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock (in DMSO) Incubate Incubate at 37°C (e.g., 0, 5, 15, 30, 60 min) Compound->Incubate Microsomes Pooled Liver Microsomes (e.g., Human, Rat) Microsomes->Incubate NADPH NADPH Solution (Cofactor) NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate % Remaining & Half-Life (t1/2) Analyze->Data

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Metabolic Stability in Human Liver Microsomes

  • Prepare Reagents:

    • Test Compound: Prepare a 1 mM stock solution in DMSO.

    • Human Liver Microsomes: Thaw and dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[14]

    • NADPH: Prepare a 1 mM solution in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the test compound (final concentration 1 µM), human liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer.[13]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding pre-warmed NADPH.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.[13]

  • Sample Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t½) as 0.693/k.

    • Calculate intrinsic clearance (CLint) using the appropriate formula.

Data Presentation: Metabolic Stability of Tetrazolo[1,5-b]pyridazin-7-amine Analogs

Compound IDt½ (min)Intrinsic Clearance (µL/min/mg protein)
TPA-0014515.4
TPA-002>60<11.6
TPA-0031546.2
Verapamil (Control)2527.7
Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug is available to interact with its target and to be cleared from the body.[15][16][17] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in pharmacokinetic profiling.

The "Why": We employ rapid equilibrium dialysis (RED) as the gold standard method for determining PPB.[15][16][17] This technique involves a semi-permeable membrane that separates a plasma-containing chamber from a buffer-containing chamber. The drug is added to the plasma side, and over time, the unbound drug equilibrates across the membrane. By measuring the drug concentration in both chambers at equilibrium, we can calculate the fraction unbound.

Experimental Workflow: Plasma Protein Binding (Rapid Equilibrium Dialysis)

cluster_prep Preparation cluster_dialysis Dialysis cluster_analysis Analysis Compound Test Compound Spiked into Plasma RED_Device Add to RED Device Compound->RED_Device Buffer Dialysis Buffer (PBS, pH 7.4) Buffer->RED_Device Incubate Incubate at 37°C with Shaking RED_Device->Incubate Sample Sample Plasma & Buffer Chambers Incubate->Sample Analyze LC-MS/MS Analysis Sample->Analyze Data Calculate % Unbound Analyze->Data

Caption: Workflow for the plasma protein binding assay using RED.

Detailed Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis

  • Prepare Samples:

    • Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of 1-10 µM.[15]

  • Dialysis:

    • Add the compound-spiked plasma to one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[15]

    • Incubate the sealed plate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[15]

  • Sample Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure matrix matching for LC-MS/MS analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.

    • Precipitate proteins with acetonitrile containing an internal standard.

  • Data Analysis:

    • Analyze the samples by LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Presentation: Plasma Protein Binding of Tetrazolo[1,5-b]pyridazin-7-amine Analogs

Compound IDHuman Plasma (% Unbound)Rat Plasma (% Unbound)
TPA-0015.28.1
TPA-00215.822.5
TPA-0031.11.9
Warfarin (Control)0.50.8

Part 2: In Vivo Pharmacokinetic Studies: The Whole Animal Perspective

While in vitro assays provide valuable early data, in vivo studies are essential to understand how a compound behaves in a complete biological system.[18][19][20] Rodent models, typically rats or mice, are the standard for initial in vivo PK studies.

The "Why": A typical in vivo PK study involves administering the compound via both intravenous (IV) and oral (PO) routes. The IV administration provides a direct measure of systemic clearance and volume of distribution, while the PO administration allows for the determination of oral bioavailability.[21] Blood samples are collected at various time points after dosing, and the drug concentration in plasma is measured.[21]

Experimental Workflow: Rodent Pharmacokinetic Study

cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis IV_Dose Intravenous (IV) Dosing Blood_Collection Serial Blood Collection IV_Dose->Blood_Collection PO_Dose Oral (PO) Gavage PO_Dose->Blood_Collection Plasma_Prep Plasma Preparation Blood_Collection->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Non-Compartmental Analysis (NCA) Bioanalysis->PK_Analysis

Caption: Workflow for a typical rodent pharmacokinetic study.

Detailed Protocol: Rat Pharmacokinetic Study

  • Animal Preparation and Dosing:

    • Use adult male Sprague-Dawley rats (250-300g).

    • For IV administration, dose the compound (e.g., 1 mg/kg) via the tail vein.

    • For PO administration, dose the compound (e.g., 10 mg/kg) via oral gavage.[22][23][24][25]

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.2 mL) from the saphenous vein at pre-dose and at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Bioanalysis:

    • Centrifuge the blood samples to obtain plasma.

    • Store plasma samples at -80°C until analysis.

    • Quantify the drug concentration in plasma using a validated LC-MS/MS bioanalytical method.

Bioanalytical Method Validation: Ensuring Data Integrity

A robust and validated bioanalytical method is the cornerstone of any PK study. The US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide detailed guidance on the parameters that must be assessed.[26][27][28][29][30][31][32]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value and the reproducibility of the measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Sensitivity (Lower Limit of Quantification, LLOQ): The lowest concentration of the analyte that can be reliably quantified.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Part 3: Data Analysis and Interpretation: From Numbers to Knowledge

Once the in vivo study is complete and the plasma concentration-time data has been generated, the next step is to calculate the key pharmacokinetic parameters. Non-compartmental analysis (NCA) is the most common method for this.[33][34][35][36][37]

The "Why": NCA makes no assumptions about the underlying physiological model and relies on algebraic equations to calculate PK parameters directly from the observed data.[33][34][36][37] This makes it a straightforward and robust method for initial PK assessment.

Key Pharmacokinetic Parameters from NCA:

  • Cmax: The maximum observed plasma concentration.[34][35]

  • Tmax: The time at which Cmax is observed.[34]

  • AUC (Area Under the Curve): A measure of the total drug exposure over time.[33][35]

  • t½ (Half-life): The time it takes for the plasma concentration to decrease by half.[34]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Data Presentation: In Vivo Pharmacokinetic Parameters of TPA-001 in Rats

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)580850
Tmax (h)0.0831.0
AUC (0-last) (ngh/mL)12504500
AUC (0-inf) (ngh/mL)13004650
t½ (h)3.54.2
CL (mL/min/kg)12.8-
Vd (L/kg)3.8-
F (%)-35.8

Conclusion: A Roadmap for Success

This guide has provided a comprehensive framework for the pharmacokinetic profiling of Tetrazolo[1,5-b]pyridazin-7-amine scaffolds. By systematically applying these in vitro and in vivo methodologies and adhering to rigorous bioanalytical standards, researchers can generate the high-quality data necessary to make informed decisions in the drug discovery process. Understanding the ADME properties of this novel scaffold is a critical step towards unlocking its full therapeutic potential and bringing new, effective medicines to patients.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

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  • Cytel. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link]

  • Aplos Analytics. (2025). Reevaluating Non-Compartmental Analysis in Pharmacokinetics: A Data-Centric Perspective. [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline. [Link]

  • Gabrielsson, J., & Weiner, D. (2007). Non-compartmental analysis. In Pharmacokinetic and Pharmacodynamic Data Analysis: Concepts and Applications (4th ed.). Swedish Pharmaceutical Press.
  • PhInc. Modeling. (n.d.). NON-COMPARTMENTAL ANALYSIS (NCA). [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. [Link]

  • National Center for Biotechnology Information. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Ackley, D. C., Rockich, K. T., & ... (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Methods in Molecular Biology. Springer.
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  • Li, Y., & Flarakos, J. (2017). Assessment of Drug Plasma Protein Binding in Drug Discovery. In Methods in Molecular Biology.
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  • Yasgar, A., et al. (2017). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Medicinal Chemistry Letters.
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  • European Medicines Agency. (2007). Guideline on the Clinical Investigation of the Pharmacokinetics of Therapeutic Proteins. [Link]

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  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Al-Suhaimi, E. A., et al. (2020). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PLoS ONE.
  • Li, F., et al. (2017). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • San Diego State University. (n.d.). Oral Gavage Rodent SOP. [Link]

  • de Oliveira, G. G., et al. (2025). Preclinical Pharmacokinetic Assessment of a Promising Vasorelaxant, Analgesic, and Anti‐Inflammatory Prototype 5‐[1‐(4‐Fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole (LQFM020) Through Selective Bioanalytical HPLC‐PDA‐Based Method. Journal of Pharmaceutical Sciences.
  • The University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. [Link]

  • Sławiński, J., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][26][28][33]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules.

  • Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Obach, R. S. (2025). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development. Expert Opinion on Drug Metabolism & Toxicology.
  • Zhang, Y., et al. (2017).
  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS AND SOME REACTIONS. HETEROCYCLES.
  • Wang, X., et al. (2015).
  • Gonda, Z., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules.
  • Khan, I., et al. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Biomolecular Structure and Dynamics.
  • ResearchGate. (n.d.). Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions. [Link]

Sources

Foundational

Tetrazolo[1,5-b]pyridazin-7-amine: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Recent Discoveries

Executive Summary The fused bicyclic scaffold of tetrazolo[1,5-b]pyridazine has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by an electron-deficient, rigid planar structure, this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fused bicyclic scaffold of tetrazolo[1,5-b]pyridazine has emerged as a highly versatile pharmacophore in modern drug discovery. Characterized by an electron-deficient, rigid planar structure, this core acts as an excellent bioisostere for purines and other bicyclic heteroaromatics. Specifically, tetrazolo[1,5-b]pyridazin-7-amine (and its halogenated derivatives, such as 8-chloro-tetrazolo[1,5-b]pyridazin-7-amine) provides a critical hydrogen bond donor at the C-7 position. This structural feature is frequently exploited to target the ATP-binding hinge regions of kinases, disrupt protein-protein interactions, and modulate transcription factor pathways.

Recent high-throughput screening campaigns have repositioned these derivatives from traditional antimicrobial agents to potent anti-inflammatory and anti-metastatic compounds, specifically targeting the NF-κB signaling cascade and MACC1-driven cancer metastasis [1].

Chemical Architecture and Rational Design

The tetrazolo[1,5-b]pyridazine system is synthesized by fusing a tetrazole ring to a pyridazine ring. The resulting high nitrogen content (six nitrogen atoms in the core) significantly lowers the pKa of the system, enhancing its metabolic stability against oxidative degradation by cytochrome P450 enzymes.

The introduction of an amine group at the 7-position (Tetrazolo[1,5-b]pyridazin-7-amine) serves a dual purpose:

  • Electronic Modulation: The electron-donating amine group partially offsets the extreme electron deficiency of the tetrazole-pyridazine fusion, tuning the molecule's redox potential.

  • Receptor Anchoring: The primary amine acts as a robust hydrogen bond donor, which is essential for anchoring the molecule into the narrow, hydrophobic clefts of target kinases or ubiquitin ligase complexes.

Synthesis A 3,6-Dichloropyridazine (Precursor) B Hydrazine Hydrate (Nucleophilic Substitution) A->B Step 1 C 3-Hydrazinopyridazine Intermediate B->C Reflux D Nitrous Acid (HNO2) (Cyclization) C->D Step 2 E Tetrazolo[1,5-b]pyridazine Core D->E 5°C, 2h F Amination / Substitution (C-7 Position) E->F Step 3 G Tetrazolo[1,5-b]pyridazin-7-amine Derivatives F->G Final Yield

Synthesis workflow of Tetrazolo[1,5-b]pyridazin-7-amine derivatives.

Pharmacological Targets and Mechanisms of Action

NF-κB Pathway Inhibition

One of the most well-characterized derivatives of this class is Ro 106-9920 (6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine). This compound acts as a potent inhibitor of the NF-κB pathway. Unlike broad-spectrum kinase inhibitors, it selectively inhibits the ubiquitination of IκBα induced by TNF-α and LPS [2]. By preventing the degradation of IκBα, the NF-κB complex remains sequestered in the cytoplasm, halting the transcription of pro-inflammatory cytokines (IL-1β, IL-6).

MACC1 Transcriptional Inhibition

Recent discoveries have linked the tetrazolo[1,5-b]pyridazine scaffold to the inhibition of Metastasis Associated in Colon Cancer 1 (MACC1). High-throughput screening (HTS) of over 118,000 compounds identified this scaffold as a highly efficient transcriptional inhibitor of MACC1 expression. The mechanism of action is intrinsically tied to the suppression of the NF-κB signaling pathway, which subsequently starves the MACC1 promoter of its necessary transcriptional activators, thereby restricting cancer cell motility and metastasis [1].

Pathway TNF TNF-α / LPS (Stimulus) IKK IKK Complex (Activation) TNF->IKK Receptor Binding IkB IκBα Phosphorylation & Ubiquitination IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Translocation IkB->NFkB Degradation (Blocked) Inhibitor Tetrazolo[1,5-b]pyridazine (e.g., Ro 106-9920) Inhibitor->IkB Blocks Ubiquitination Gene Pro-inflammatory Cytokines & MACC1 Transcription NFkB->Gene Gene Expression

Mechanism of NF-κB pathway inhibition by Tetrazolo[1,5-b]pyridazine derivatives.

Quantitative Data and Biological Activity Profiles

The following table summarizes the quantitative biological data for key tetrazolo[1,5-b]pyridazine derivatives across various therapeutic domains:

Compound / DerivativeTarget / MechanismBiological ActivityReference
Ro 106-9920 IκBα ubiquitinationIC50 = 3 μM [2]
Tetrazolo[1,5-b]pyridazine core MACC1 transcriptionHigh anti-metastatic efficacy (in vivo xenografts) [1]
Compound 38 (Benzo-fused derivative)Antimicrobial (E. coli)20 mm Zone of Inhibition [3]
8-chloro-tetrazolo[1,5-b]pyridazin-7-amine NCI Cell Line ScreeningVariable cytotoxicity [4]
Imidazophosphor ester derivatives Antinociceptive / Anti-inflammatory50 mg/kg dose efficacy without toxic side-effects [5]

Experimental Methodologies and Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies explain not just the procedural steps, but the physicochemical causality behind each experimental choice.

Synthesis of Tetrazolo[1,5-b]pyridazin-7-amine Derivatives

This protocol details the cyclization of the tetrazolo[1,5-b]pyridazine core from a pyridazine precursor, adapted from standard heterocycle synthesis methodologies [6].

Step 1: Hydrazinolysis

  • Dissolve 1.0 equivalent of 3,6-dichloropyridazine in absolute ethanol.

  • Add 2.5 equivalents of hydrazine hydrate dropwise under continuous stirring.

  • Reflux the mixture for 4 hours.

    • Causality Check: Hydrazine is a potent nucleophile. Refluxing ensures complete displacement of the first chlorine atom. The second chlorine is sterically and electronically deactivated after the first substitution, preventing over-reaction.

Step 2: Diazotization and Cyclization

  • Suspend the resulting 3-hydrazinopyridazine intermediate in 0.5 N HCl and cool the flask in an ice bath to exactly 0–5 °C.

  • Add an aqueous solution of sodium nitrite (1.5 equivalents) dropwise over 30 minutes.

  • Stir for 2 hours at 5 °C, then neutralize with saturated NaHCO3.

    • Causality Check: The reaction temperature must be strictly maintained at 0–5 °C. Nitrous acid generates a highly reactive diazonium intermediate. If the temperature exceeds 5 °C, the diazonium salt rapidly decomposes into a highly reactive carbocation, leading to the formation of undesired hydroxylated byproducts (e.g., pyridazinols) instead of undergoing the desired intramolecular nucleophilic attack by the adjacent nitrogen to form the fused tetrazole ring.

Step 3: Amination (C-7 Position)

  • Treat the resulting core with an appropriate amine source (e.g., ammonia in methanol) under pressure (sealed tube) at 120 °C for 12 hours to yield the 7-amine derivative.

In Vitro IκBα Ubiquitination Assay

To evaluate the inhibitory efficacy of tetrazolo[1,5-b]pyridazine derivatives (like Ro 106-9920) on the NF-κB pathway, a self-validating ubiquitination assay is required.

Step-by-Step Methodology:

  • Cell Culture & Pre-treatment: Seed HeLa cells in 6-well plates. Pre-treat the cells with the tetrazolo[1,5-b]pyridazine derivative (e.g., 3 μM to 10 μM) for 1 hour.

  • Proteasome Inhibition: Add MG132 (10 μM) to the culture media 30 minutes prior to stimulation.

    • Causality Check: The addition of MG132, a potent proteasome inhibitor, is critical. Ubiquitinated IκBα is rapidly degraded by the 26S proteasome. Without MG132, the absence of an IκBα signal on the Western blot could be falsely interpreted as an inhibition of ubiquitination, whereas it actually represents rapid degradation. MG132 uncouples ubiquitination from degradation, creating a self-validating system where accumulated polyubiquitinated bands directly reflect the efficiency of the ubiquitination machinery.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 15 minutes to trigger the IKK complex.

  • Lysis & Immunoblotting: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Perform SDS-PAGE and Western blot using an anti-IκBα antibody.

  • Data Interpretation: A successful inhibitor will show a distinct reduction in the high-molecular-weight "smear" (polyubiquitinated IκBα) compared to the vehicle control.

Conclusion and Future Perspectives

Tetrazolo[1,5-b]pyridazin-7-amine and its derivatives represent a highly tunable class of small molecules with profound implications in oncology and immunology. By acting as potent inhibitors of IκBα ubiquitination, these compounds effectively silence the NF-κB pathway, offering a targeted approach to downregulate MACC1-driven metastasis and severe inflammatory responses. Future drug development efforts should focus on optimizing the pharmacokinetic profiles of the 7-amine derivatives, leveraging their favorable hydrogen-bonding characteristics to design next-generation, orally bioavailable kinase and transcription factor inhibitors.

References

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis Biomedicine & Pharmacotherapy, 2023. URL:[Link]

  • Tetrazolium Compounds: Synthesis and Applications in Medicine International Journal of Molecular Sciences, 2015. URL:[Link]

  • 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine | C4H3ClN6 | CID 256251 PubChem Database. URL:[Link]

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents Beilstein Journal of Organic Chemistry, 2013. URL:[Link]

  • Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines Molecules, 2021. URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis pathways for Tetrazolo[1,5-b]pyridazin-7-amine

Application Note: Advanced Synthesis Protocol for Tetrazolo[1,5-b]pyridazin-7-amine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for Tetrazolo[1,5-b]pyridazin-7-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2)

Strategic Synthesis Overview & Safety Rationale

The tetrazolo[1,5-b]pyridazine scaffold is a highly valued pharmacophore in medicinal chemistry, frequently utilized in the development of novel antinociceptive and anti-inflammatory agents[1]. The synthesis of these fused bicyclic systems requires careful strategic planning, primarily due to the energetic nature of certain intermediates.

Route Selection (E-E-A-T Insight): Historically, tetrazolo[1,5-b]pyridazines have been synthesized via the direct nucleophilic aromatic substitution ( SN​Ar ) of a halopyridazine with sodium azide ( NaN3​ ). However, this direct azidation route can inadvertently yield highly sensitive, explosive azido-tetrazole derivatives. Notably, the spontaneous detonation of 6-azidotetrazolo[1,5-b]pyridazine during routine handling has been thoroughly documented in chemical safety literature[2].

To ensure a self-validating and inherently safer system, this protocol completely avoids the direct azidation of halopyridazines. Instead, we utilize a highly controlled, two-step hydrazinolysis-diazotization pathway . By reacting 5-amino-3-chloropyridazine with hydrazine hydrate, we isolate a stable hydrazino intermediate. Subsequent diazotization with nitrous acid under strictly controlled thermal conditions facilitates a rapid, safe electrocyclic ring closure to yield the target Tetrazolo[1,5-b]pyridazin-7-amine in high purity.

Mechanistic Pathway

G A 5-Amino-3-chloropyridazine (Starting Material) C 5-Amino-3-hydrazinopyridazine (Stable Intermediate) A->C SNAr B Hydrazine Hydrate (EtOH, Reflux) B->C E Tetrazolo[1,5-b]pyridazin-7-amine (Final Product) C->E Diazotization & Annulation D NaNO2 / HCl (aq) (0-5 °C) D->E

Figure 1: Two-step hydrazinolysis and diazotization pathway for tetrazole annulation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsMass / VolumeMoles
5-Amino-3-chloropyridazine Starting Material129.551.01.30 g10.0 mmol
Hydrazine hydrate (80%) Nucleophile50.063.01.50 mL30.0 mmol
Ethanol (Absolute) Solvent--20.0 mL-
5-Amino-3-hydrazinopyridazine Intermediate125.131.0~1.25 g (Yield)~10.0 mmol
Sodium Nitrite ( NaNO2​ ) Diazotizing Agent69.001.10.76 g11.0 mmol
Hydrochloric Acid (1M aq) Acidic Medium36.46Excess15.0 mL15.0 mmol

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 5-Amino-3-hydrazinopyridazine

Causality Check: Hydrazine is a potent α -effect nucleophile. While 3,6-dichloropyridazine undergoes hydrazinolysis at room temperature, the presence of the electron-donating 5-amino group in our substrate slightly deactivates the pyridazine ring toward SN​Ar . Therefore, mild reflux is required to drive the reaction to completion.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Suspend 5-amino-3-chloropyridazine (1.30 g, 10.0 mmol) in absolute ethanol (20 mL).

  • Addition: Add hydrazine hydrate (80% aqueous solution, 1.50 mL, 30.0 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 4 to 6 hours. Monitor the consumption of the starting material via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Once complete, allow the reaction mixture to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with ice-cold ethanol (2 x 5 mL) and dry under high vacuum to afford 5-amino-3-hydrazinopyridazine as a crystalline solid.

Phase 2: Diazotization and Tetrazole Annulation

Causality Check: The addition of nitrous acid converts the primary amine of the hydrazine moiety into a highly reactive diazonium salt. The adjacent endocyclic pyridazine nitrogen immediately attacks this diazonium group, driving a rapid cyclization to form the tetrazole ring. Strict temperature control (0–5 °C) is critical; elevated temperatures will cause the diazonium intermediate to decompose into a phenol derivative, drastically reducing yield.

  • Preparation: In a 100 mL Erlenmeyer flask, suspend the intermediate 5-amino-3-hydrazinopyridazine (approx. 1.25 g, 10.0 mmol) in 1M aqueous HCl (15 mL). Stir vigorously to ensure partial dissolution/uniform suspension.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to drop to 0–5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (0.76 g, 11.0 mmol) in distilled water (5 mL). Add this NaNO2​ solution dropwise to the acidic suspension over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Annulation: Upon complete addition, stir the mixture in the ice bath for an additional 30 to 45 minutes. A distinct color change and the formation of a new precipitate will indicate successful tetrazole annulation.

  • Neutralization: Carefully neutralize the reaction mixture to pH 7.0–7.5 by the slow, portion-wise addition of saturated aqueous sodium bicarbonate ( NaHCO3​ ).

  • Isolation: Filter the precipitated Tetrazolo[1,5-b]pyridazin-7-amine under vacuum. Wash the solid thoroughly with cold distilled water to remove inorganic salts, followed by a final wash with cold diethyl ether.

  • Purification: Dry the product under vacuum. If necessary, the compound can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to achieve >98% purity for downstream pharmacological screening.

References

  • Convenient synthesis of tetrazolo[1,5-b]pyridazine derivatives. Islamic Azad University.

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journals of Organic Chemistry. 1

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. 2

Sources

Application

Application Note: Dissolving Tetrazolo[1,5-b]pyridazin-7-amine in DMSO for In Vitro Assays

Introduction & Chemical Rationale Tetrazolo[1,5-b]pyridazin-7-amine is a nitrogen-dense, heterocyclic small molecule frequently utilized as a critical building block in drug discovery, particularly in the synthesis of no...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Tetrazolo[1,5-b]pyridazin-7-amine is a nitrogen-dense, heterocyclic small molecule frequently utilized as a critical building block in drug discovery, particularly in the synthesis of novel anti-tumor agents and transcriptional inhibitors targeting metastasis pathways[1]. Due to its rigid, planar structure and extensive capacity for intermolecular hydrogen bonding, the compound exhibits high crystal lattice energy. This structural reality renders it practically insoluble in aqueous buffers, necessitating the use of an organic vehicle for in vitro biological assays.

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for such heterocyclic amines[2]. As a polar, aprotic solvent, its highly polarized S=O bond acts as a strong hydrogen bond acceptor. This allows DMSO to disrupt the amine (-NH 2​ ) interactions of Tetrazolo[1,5-b]pyridazin-7-amine and solvate the heterocyclic core without donating protons, which could otherwise alter the compound's ionization state[3].

This application note provides a self-validating protocol for preparing stable stock solutions and executing intermediate dilutions to prevent solvent shock and cytotoxicity during in vitro assays.

Quantitative Data & Physicochemical Constraints

Before beginning the dissolution protocol, it is critical to align the compound's mass with the target molarity to ensure the final DMSO concentration in the cell culture remains below cytotoxic thresholds.

Table 1: Physicochemical Properties & Stock Parameters
ParameterValueExperimental Implication
Molecular Formula C 4​ H 4​ N 6​ High nitrogen content drives strong intermolecular lattice forces.
Molecular Weight 136.11 g/mol Required for precise molarity calculations.
Master Stock Concentration 10 mM to 50 mMHigher stocks reduce the final volume of DMSO introduced to cells[2].
Mass per 1 mL DMSO 1.36 mg (for 10 mM) 6.81 mg (for 50 mM)Use analytical balances (0.01 mg precision) for accurate formulation.
Max Final DMSO (In Vitro) 0.1% (v/v)Prevents solvent-induced apoptosis and confounding assay data[4].

The Causality of Solvent Handling & Cytotoxicity

To ensure scientific integrity, researchers must understand why specific handling procedures are mandated:

  • The Hygroscopic Threat: DMSO rapidly absorbs atmospheric moisture. Even a minor water uptake (e.g., leaving the bottle uncapped) drastically reduces its solvating power for hydrophobic heterocycles, causing invisible micro-precipitates[2]. Rule: Always use anhydrous, cell-culture grade DMSO and seal aliquots under inert gas (e.g., Argon) if possible.

  • Solvent Shock & Nucleation: Directly pipetting a 100% DMSO stock into aqueous cell media causes a localized "solvent shock." The local water concentration spikes before the DMSO can diffuse, leading to rapid compound nucleation[5]. Rule: Always perform an intermediate "step-down" dilution in pre-warmed media.

  • DMSO-Induced Cytotoxicity: DMSO concentrations above 0.5% v/v strip the hydration shell from lipid bilayers. This induces membrane pore formation and triggers caspase-9 and caspase-3 dependent apoptosis[4]. Rule: The final assay concentration of DMSO must never exceed 0.1%[6].

DMSO_Toxicity_Mechanism HighDMSO DMSO Concentration > 0.5% (v/v) Desolvation Lipid Bilayer Desolvation & Pore Formation HighDMSO->Desolvation Caspase Activation of Caspase-9 & Caspase-3 Desolvation->Caspase Apoptosis Cellular Apoptosis (Confounded Assay Results) Caspase->Apoptosis

Mechanistic pathway of DMSO-induced cytotoxicity in cell culture when exceeding 0.5% v/v.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and controlled checks are embedded to ensure the integrity of the dissolved Tetrazolo[1,5-b]pyridazin-7-amine.

Phase 1: Master Stock Preparation (50 mM)
  • Weighing: Aseptically weigh exactly 6.81 mg of Tetrazolo[1,5-b]pyridazin-7-amine powder into a sterile, amber microcentrifuge tube (amber protects against potential photolytic degradation).

  • Solvation: Add 1.0 mL of anhydrous, sterile 100% DMSO to the tube[5].

  • Agitation: Tightly cap the tube and vortex continuously for 60 seconds.

  • Validation Check 1 (Visual): Hold the tube against a light source. The solution must be completely transparent. If micro-particles are visible, sonicate the tube in a room-temperature water bath for 5 minutes[7].

  • Storage: Aliquot the 50 mM stock into 50 µL single-use volumes to prevent freeze-thaw cycles, which degrade compound stability. Store at -20°C[2].

Phase 2: The Intermediate "Step-Down" Dilution

Perform this step immediately before treating the cells.

  • Thawing: Thaw one 50 µL aliquot of the 50 mM stock at room temperature.

  • Pre-warming: Warm your complete cell culture medium (e.g., DMEM + 10% FBS) to 37°C. Causality: Increased kinetic energy in the solvent thermodynamically favors dissolution over precipitation.

  • Dilution: Pipette 10 µL of the 50 mM DMSO stock into 990 µL of the pre-warmed culture media. Vortex immediately.

  • Result: You now have a 500 µM intermediate solution containing 1% DMSO [5].

Phase 3: Final Assay Application
  • Dosing: Add 10 µL of the 500 µM intermediate solution to 90 µL of culture media already present in the assay well (e.g., a 96-well plate).

  • Result: The final in vitro assay concentration is 50 µM of Tetrazolo[1,5-b]pyridazin-7-amine with a safe, final DMSO concentration of 0.1% [6].

DissolutionWorkflow Weigh 1. Weigh Compound (6.81 mg) Solvate 2. Primary Solvation Add 1 mL 100% DMSO Weigh->Solvate Stock 3. Master Stock (50 mM @ -20°C) Solvate->Stock Dilute 4. Intermediate Dilution (1:100 in Warm Media) Stock->Dilute Assay 5. In Vitro Assay (Final DMSO = 0.1%) Dilute->Assay

Workflow for the dissolution and serial dilution of Tetrazolo[1,5-b]pyridazin-7-amine.

Self-Validation & Troubleshooting

To ensure the trustworthiness of your assay data, you must implement the following controls:

  • The Vehicle Control: You must run a parallel control well treated with 0.1% DMSO (without the compound). This isolates the specific biological effect of Tetrazolo[1,5-b]pyridazin-7-amine from baseline solvent stress[6].

  • Validation Check 2 (Microscopic): 1 to 2 hours post-treatment, inspect the assay wells under an inverted phase-contrast microscope. If you observe highly refractive, needle-like structures, the compound has precipitated out of the aqueous media[7].

  • Rescue Strategy: If precipitation occurs at 50 µM, the compound's aqueous solubility limit has been breached. You must either lower the final assay concentration (e.g., to 10 µM) or introduce a biocompatible surfactant (such as 0.01% Tween-20) to the intermediate dilution media to stabilize the compound in micellar form[7].

References

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis - PubMed (NIH).
  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Practical Guide to Dissolving Ammonia in DMSO for In Vitro Studies - Benchchem.
  • Protocol for the Solubilization and Use of Befetupitant in DMSO for Experimental Assays - Benchchem.
  • How to enhance drug solubility for in vitro assays? - ResearchGate.
  • Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC (NIH).

Sources

Method

The Tetrazolo[1,5-b]pyridazine Scaffold: A Versatile Precursor for Novel Kinase-Modulating Therapeutics

Introduction: Beyond Direct Kinase Inhibition The relentless pursuit of novel therapeutics for oncology and inflammatory diseases has established kinase inhibitors as a cornerstone of modern medicine. While the majority...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond Direct Kinase Inhibition

The relentless pursuit of novel therapeutics for oncology and inflammatory diseases has established kinase inhibitors as a cornerstone of modern medicine. While the majority of these agents act by directly competing with ATP at the kinase active site, an emerging and sophisticated strategy involves the modulation of signaling pathways that regulate the expression of key oncogenic proteins. Within this paradigm, the tetrazolo[1,5-b]pyridazine scaffold has emerged as a privileged heterocyclic system, serving as a versatile precursor for a new class of therapeutics that indirectly modulate kinase-driven cellular processes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and application of tetrazolo[1,5-b]pyridazine-based compounds, with a particular focus on their use as precursors for inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1) transcription.

The tetrazolo[1,5-b]pyridazine core is a nitrogen-rich heterocycle that offers a unique combination of chemical stability and diverse opportunities for functionalization.[1] Its structural rigidity and potential for multi-point interactions make it an ideal foundation for the design of potent and selective modulators of biological pathways. While the initial focus of this guide was on Tetrazolo[1,5-b]pyridazin-7-amine, current research highlights the significant potential of derivatives functionalized at the 6-position. These derivatives have been shown to act as potent transcriptional inhibitors of MACC1, a key driver of metastasis in a variety of solid tumors.[2][3] The expression of MACC1 is, in turn, regulated by kinase signaling cascades, most notably the NF-κB pathway, thus positioning these compounds as indirect modulators of kinase activity.[4][5]

This document will provide detailed protocols for the synthesis of the core tetrazolo[1,5-b]pyridazine scaffold and its subsequent elaboration into biologically active molecules. We will also delve into the mechanism of action of these compounds, their biological evaluation, and the structure-activity relationships that govern their potency.

Synthesis of the Core Scaffold: 6-Chlorotetrazolo[1,5-b]pyridazine

The journey to potent kinase-modulating compounds begins with the efficient synthesis of a key intermediate, 6-chlorotetrazolo[1,5-b]pyridazine. This precursor provides a reactive handle for the introduction of various functional groups, enabling the exploration of chemical space and the optimization of biological activity. The synthesis is a straightforward two-step process starting from the commercially available 3,6-dichloropyridazine.

Protocol 1: Synthesis of 6-Chlorotetrazolo[1,5-b]pyridazine

This protocol details the synthesis of the key intermediate, 6-chlorotetrazolo[1,5-b]pyridazine, which serves as the primary building block for further derivatization.

Materials:

  • 3,6-dichloropyridazine

  • Hydrazine hydrate

  • Ethanol

  • Sodium nitrite

  • Hydrochloric acid (concentrated)

  • Ice

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

Procedure:

Step 1: Synthesis of 1-(6-chloropyridazin-3-yl)hydrazine

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine in ethanol at room temperature.

  • To this solution, add hydrazine hydrate dropwise with continuous stirring.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product, 1-(6-chloropyridazin-3-yl)hydrazine, will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Diazotization and Cyclization to 6-Chlorotetrazolo[1,5-b]pyridazine

  • Suspend the 1-(6-chloropyridazin-3-yl)hydrazine in a mixture of concentrated hydrochloric acid and water, cooled in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite to the suspension while maintaining the temperature below 5 °C.

  • Stir the reaction mixture in the ice bath for an additional 30 minutes.

  • The product, 6-chlorotetrazolo[1,5-b]pyridazine, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry to yield the final product.

The resulting 6-chlorotetrazolo[1,5-b]pyridazine is a stable, versatile intermediate ready for subsequent functionalization.

G cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Diazotization & Cyclization 3,6-Dichloropyridazine 3,6-Dichloropyridazine 1-(6-chloropyridazin-3-yl)hydrazine 1-(6-chloropyridazin-3-yl)hydrazine 3,6-Dichloropyridazine->1-(6-chloropyridazin-3-yl)hydrazine Hydrazine hydrate, Ethanol, RT 6-Chlorotetrazolo[1,5-b]pyridazine 6-Chlorotetrazolo[1,5-b]pyridazine 1-(6-chloropyridazin-3-yl)hydrazine->6-Chlorotetrazolo[1,5-b]pyridazine NaNO2, HCl, 0-5 °C G 6-Chlorotetrazolo[1,5-b]pyridazine 6-Chlorotetrazolo[1,5-b]pyridazine Final_Product N-(Aryl)-5-(tetrazolo[1,5-b]pyridazin-6-ylthio)-1,3,4-thiadiazol-2-amine 6-Chlorotetrazolo[1,5-b]pyridazine->Final_Product Base (e.g., K2CO3) Solvent (e.g., DMF) Thiadiazole_thiol 5-(Aryl)amino-1,3,4-thiadiazole-2-thiol Thiadiazole_thiol->Final_Product

Sources

Application

Application Note: Advanced Cross-Coupling Strategies for Tetrazolo[1,5-b]pyridazin-7-amine

Executive Summary Tetrazolo[1,5-b]pyridazines represent a highly versatile class of fused bicyclic heterocycles. Due to their unique electronic properties and high nitrogen content, these scaffolds are heavily utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrazolo[1,5-b]pyridazines represent a highly versatile class of fused bicyclic heterocycles. Due to their unique electronic properties and high nitrogen content, these scaffolds are heavily utilized in two distinct fields: the development of novel antinociceptive and anti-inflammatory pharmaceuticals, and the engineering of advanced, low-sensitivity energetic materials.

Functionalizing the 7-position of the tetrazolo[1,5-b]pyridazine core via transition-metal-catalyzed cross-coupling (specifically Buchwald-Hartwig amination) allows researchers to rapidly build diverse structural libraries. However, the electron-deficient nature of the pyridazine ring and the dynamic azide-tetrazole tautomerism present significant synthetic hurdles. This application note provides a self-validating, field-proven protocol for the efficient C–N cross-coupling of Tetrazolo[1,5-b]pyridazin-7-amine, detailing the causality behind every experimental choice to ensure high yields and safe handling.

Mechanistic Insights: Overcoming Electronic and Tautomeric Hurdles

To successfully cross-couple Tetrazolo[1,5-b]pyridazin-7-amine, scientists must navigate two primary mechanistic challenges:

1. The Azide-Tetrazole Equilibrium: Tetrazoloazines exhibit a well-documented ring-chain tautomerism, existing in equilibrium between the fused tetrazole form and the open 6-azidopyridazine form. As demonstrated in , this equilibrium is highly dependent on solvent polarity and temperature. In non-polar solvents or at excessively high temperatures, the equilibrium shifts toward the open azide form, which can lead to unwanted click-cycloadditions, catalyst poisoning, or explosive decomposition. Therefore, utilizing moderately polar solvents (like 1,4-Dioxane or DMF) at strictly controlled temperatures (≤ 85 °C) is required to lock the substrate in the stable tetrazole form during catalysis.

2. Electronic Deactivation of the 7-Amine: The tetrazole ring exerts a profound electron-withdrawing effect on the pyridazine core. Consequently, the lone pair on the 7-amine is highly delocalized, rendering it a poor nucleophile. In a standard Buchwald-Hartwig cycle, this poor nucleophilicity severely hinders the formation of the Pd(II)-amido complex. Furthermore, reductive elimination—the final step to form the C–N bond—is notoriously sluggish for electron-deficient amines.

Experimental Design & Causality

To counteract the electronic deactivation of the substrate, the catalytic system must be engineered with precision:

  • Catalyst & Ligand Selection: We utilize Pd₂(dba)₃ paired with BrettPhos . BrettPhos is a highly active, sterically demanding biaryl phosphine ligand. Its steric bulk is the critical causal factor here: it physically forces the aryl and amido groups into close proximity on the palladium center, artificially accelerating the otherwise slow reductive elimination step.

  • Base Selection: Strong nucleophilic bases like sodium tert-butoxide (NaOtBu) cause base-mediated degradation of the tetrazole ring and promote ring-opening. Cs₂CO₃ is chosen as a mild, non-nucleophilic alternative that effectively deprotonates the Pd(II)-amine complex without degrading the energetic backbone.

  • Solvent & Temperature: 1,4-Dioxane at 85 °C provides the perfect thermodynamic balance. It ensures complete solubility of the Cs₂CO₃ base while preventing the thermal triggering of the azide tautomer.

Visualization of the Catalytic Workflow

G cluster_cycle Pd-Catalyzed Buchwald-Hartwig Cycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Aryl Halide Complex Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Am Pd(II) Amido Complex PdII_OA->PdII_Am Amine Binding & Base Deprotonation PdII_Am->Pd0 Reductive Elimination (Coupled Product) Product N-Aryl Tetrazolo[1,5-b]pyridazin-7-amine PdII_Am->Product Yields Start Tetrazolo[1,5-b]pyridazin-7-amine + Aryl Halide Start->Pd0 Initiation

Figure 1: Buchwald-Hartwig catalytic cycle for Tetrazolo[1,5-b]pyridazin-7-amine cross-coupling.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data validating the choice of reagents. Notice the catastrophic failure of strong bases (Entry 1) and the superior performance of BrettPhos over traditional ligands (Entry 3).

EntryPd Source (2.5 mol%)Ligand (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Observation
1Pd(OAc)₂BINAPNaOtBuToluene100< 10Substrate decomposition
2Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane10045Sluggish reductive elimination
3 Pd₂(dba)₃ BrettPhos Cs₂CO₃ 1,4-Dioxane 85 88 Optimal conversion
4Pd₂(dba)₃BrettPhosK₃PO₄DMF8572Minor side-product formation

Step-by-Step Protocol: Buchwald-Hartwig Amination

Reagents & Equipment:

  • Tetrazolo[1,5-b]pyridazin-7-amine (1.2 equiv)

  • Aryl Halide (1.0 equiv, preferably Aryl Bromide or Iodide)

  • Pd₂(dba)₃ (2.5 mol%)

  • BrettPhos (5.0 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled and dried)

  • Anhydrous 1,4-Dioxane (Deoxygenated via sparging)

  • Schlenk tube with a Teflon screw cap.

Procedure:

  • Glovebox Preparation (Self-Validating Step): In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (2.5 mol%), BrettPhos (5.0 mol%), and Cs₂CO₃ (2.0 equiv). Causality: Pre-mixing the Pd source and ligand in the solid state before solvent addition ensures the immediate formation of the active Pd(0)L₁ complex upon solvation, preventing Pd-black precipitation.

  • Substrate Addition: Add the Aryl Halide (1.0 equiv) and Tetrazolo[1,5-b]pyridazin-7-amine (1.2 equiv) to the tube.

  • Solvation: Add anhydrous, deoxygenated 1,4-Dioxane to achieve a reaction concentration of 0.2 M. Seal the Schlenk tube tightly.

  • Controlled Heating: Remove the sealed tube from the glovebox and place it in a pre-heated oil bath at exactly 85 °C. Stir vigorously (800 rpm) for 12 hours. Causality: Vigorous stirring is mandatory because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in Dioxane).

  • Quenching & Work-up: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (3× reaction volume) and filter through a short pad of Celite to remove the inorganic salts and palladium residues.

  • Isolation: Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the aryl substituent).

Safety & Troubleshooting

Energetic Hazards: As highlighted in , tetrazolo[1,5-b]pyridazines possess high heats of formation and can act as energetic materials.

  • Do not exceed 100 °C during the reaction or solvent evaporation.

  • Always conduct the reaction behind a blast shield.

  • Prior to scaling up (> 1 gram), perform Differential Scanning Calorimetry (DSC) on the specific aryl-coupled product to determine its thermal decomposition onset temperature.

Troubleshooting Low Yields: If the reaction stalls, the most common culprit is moisture degrading the Cs₂CO₃ or oxygen poisoning the Pd(0) catalyst. Ensure 1,4-Dioxane is rigorously degassed (freeze-pump-thaw method preferred) and stored over activated 3Å molecular sieves.

References

  • Huang, W., Tang, Y., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2020). "Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials." Journal of the American Chemical Society, 142(7), 3652–3657. URL:[Link]

  • Deev, S. L., et al. (2021). "15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines." The Journal of Organic Chemistry, 87(2), 1169–1178. URL:[Link]

  • Abu-Hashem, A. A., & El-Shazly, M. (2013). "Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents." Beilstein Journal of Organic Chemistry, 9, 180–191. URL:[Link]

Method

Application Note: Strategic Incorporation of Tetrazolo[1,5-b]pyridazin-7-amine in Targeted Drug Discovery

Executive Summary & Pharmacological Rationale The tetrazolo[1,5-b]pyridazine scaffold has emerged as a privileged, high-value structure in modern medicinal chemistry. Characterized by its high nitrogen content and rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The tetrazolo[1,5-b]pyridazine scaffold has emerged as a privileged, high-value structure in modern medicinal chemistry. Characterized by its high nitrogen content and rigid planar geometry, it serves as an excellent bioisostere for purines, quinazolines, and other bicyclic heteroaromatics. The 7-amine derivative, specifically tetrazolo[1,5-b]pyridazin-7-amine , provides a versatile synthetic handle (hydrogen bond donor) critical for hinge-binding in kinase targets and library diversification via cross-coupling.

Recent high-throughput screening (HTS) campaigns have identified tetrazolo[1,5-b]pyridazine derivatives as potent transcriptional inhibitors of Metastasis-Associated in Colon Cancer 1 (MACC1), a key driver of tumor metastasis 1[1]. Mechanistically, these compounds suppress the NF-κB signaling pathway, thereby reducing MACC1 expression and restricting cancer cell motility 2[2]. Furthermore, functionalized derivatives have demonstrated in vivo efficacy as antinociceptive and anti-inflammatory agents 3[3]. This guide details the physicochemical profiling, safe synthetic incorporation, and biological validation of this scaffold.

Physicochemical Profiling

Understanding the baseline properties of the core scaffold is essential for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) outcomes. The data below utilizes 8-chloro-tetrazolo[1,5-b]pyridazin-7-amine as a representative baseline model 4[4].

PropertyValueCausality / Impact on Drug Design
Molecular Weight 170.56 g/mol Low MW allows for extensive peripheral functionalization while remaining well within Lipinski's Rule of 5.
XLogP3-AA -0.2Highly hydrophilic core; necessitates the addition of lipophilic substituents (e.g., aryl or alkyl groups) to optimize cellular membrane permeability.
H-Bond Donors 1The 7-amine acts as a critical directional donor for target docking (e.g., kinase hinge regions).
H-Bond Acceptors 5The tetrazole and pyridazine nitrogens offer multiple vectors for water-mediated or direct electrostatic target interactions.
TPSA 82 ŲOptimal for oral bioavailability, though slightly high for passive blood-brain barrier (BBB) penetration unless masked by intramolecular hydrogen bonding.

Safety and Handling Rationale (Critical)

Expertise Insight: Before initiating synthesis, researchers must account for the thermodynamic instability of the precursors. The synthesis of the tetrazolo[1,5-b]pyridazine core relies on azido-pyridazine intermediates (e.g., 6-azidotetrazolo[1,5-b]pyridazine). Because of the high nitrogen content, these intermediates possess massive formation energies and are documented to be violently explosive 5[5].

Self-Validating Safety System: All reactions involving azide precursors must be monitored via IR spectroscopy prior to isolation. The disappearance of the strong azide (-N₃) stretching vibration (2100-2250 cm⁻¹) confirms complete thermodynamic cyclization to the stable tetrazole core, acting as a mandatory safety gate before downstream processing 5[5]. Use blast shields, avoid halogenated solvents during azide handling, and never use metal spatulas.

Experimental Protocols

Protocol A: Synthesis & Functionalization of the Tetrazolo[1,5-b]pyridazine Core

Objective: Construct the core scaffold via nucleophilic aromatic substitution and subsequent cyclization.

  • Precursor Dissolution: Dissolve 3,6-dichloro-pyridazin-4-amine (1.0 eq) in absolute ethanol. Causality: Ethanol is selected because it stabilizes the polar transition state of the incoming azide while allowing the less soluble tetrazolo-pyridazine product to precipitate, driving the equilibrium forward.

  • Azide Addition: Slowly add sodium azide (1.2 eq) at 0°C. Causality: Strict temperature control prevents the thermal degradation or spontaneous detonation of the intermediate azido compound.

  • Cyclization: Heat the mixture to 75°C under an inert argon atmosphere for 12 hours. The azido-pyridazine exists in equilibrium with the fused tetrazolo tautomer; heating drives the thermodynamic sink toward the fused tetrazole 3[3].

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, evaporate, and run an IR spectrum. Proceed only if the 2100-2250 cm⁻¹ band is absent.

  • Isolation: Cool to room temperature. Filter the precipitated 8-chloro-tetrazolo[1,5-b]pyridazin-7-amine, wash with cold water to remove unreacted sodium azide, and dry under vacuum.

  • Functionalization (Optional): The 7-amine can now be subjected to Buchwald-Hartwig cross-coupling or standard amidation using HATU/DIPEA to generate a diverse library of target compounds.

Protocol B: High-Throughput Luciferase Reporter Assay for MACC1 Inhibition

Objective: Validate the biological efficacy of synthesized derivatives against MACC1-driven metastasis.

Workflow Step1 Cell Seeding (HCT116-MACC1-Luc) Step2 Compound Dosing (Tetrazolo-pyridazines) Step1->Step2 Step3 Incubation (48h, 37°C) Step2->Step3 Step4 Luciferin Addition & Cell Lysis Step3->Step4 Step5 Luminescence Quantification Step4->Step5

Caption: Step-by-step experimental workflow for the MACC1 promoter-driven luciferase reporter assay.

  • Cell Preparation: Seed HCT116 cells (stably transfected with a human MACC1 promoter-driven luciferase reporter) into 384-well white opaque plates at 2,000 cells/well. Causality: HCT116 cells are chosen due to their high basal MACC1 expression, providing a wide dynamic range to observe transcriptional inhibition 1[1].

  • Compound Dosing: After 24h, treat cells with the tetrazolo[1,5-b]pyridazine library in a 10-point dose-response format (0.1 nM to 10 µM, 0.1% DMSO final). Include a vehicle control (0.1% DMSO) and a known NF-κB inhibitor as a positive control.

  • Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

  • Readout & Normalization (Self-Validating Step): Add ONE-Glo™ Luciferase Assay System reagent. Measure luminescence after 5 minutes. Crucial: Perform a parallel CellTiter-Glo® assay on a replica plate to normalize luminescence against cell viability. This ensures that reduced luminescence is due to specific MACC1 transcriptional inhibition, not general compound cytotoxicity.

Mechanism of Action: Target Pathway Visualization

The primary antimetastatic mechanism of action for optimized tetrazolo[1,5-b]pyridazine derivatives involves the suppression of the NF-κB signaling cascade (specifically inhibiting phosphorylation of p105 to p50), which directly halts the activation of the MACC1 promoter 2[2].

Pathway Drug Tetrazolo[1,5-b]pyridazine Derivatives GRK6 GRK6 Kinase Drug->GRK6 Inhibits NFkB NF-κB (p105/p50) Drug->NFkB Suppresses GRK6->NFkB Phosphorylates Translocation Nuclear Translocation NFkB->Translocation Activates MACC1 MACC1 Promoter Translocation->MACC1 Binds Metastasis Cancer Metastasis MACC1->Metastasis Drives

Caption: Mechanism of action for tetrazolo[1,5-b]pyridazine derivatives inhibiting MACC1-driven metastasis.

References

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents Source: PubMed Central (PMC) URL:[Link]

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis Source: Max Delbrück Center URL:[Link]

  • 8-Chloro-tetrazolo(1,5-b)pyridazin-7-ylamine | C4H3ClN6 | CID 256251 Source: PubChem URL:[Link]

  • (PDF) Novel Tetrazolo-Pyridazine-Based MACC1 Transcriptional Inhibitor Reduces NFκb Signaling Pathway as Key Antimetastatic Mechanism of Action Source: ResearchGate URL:[Link]

Sources

Application

Application Note: Advanced Protocols for Functionalizing the Amine Group on Tetrazolo[1,5-b]pyridazines

Executive Summary Tetrazolo[1,5-b]pyridazines are privileged, nitrogen-rich fused bicyclic scaffolds. They are extensively utilized in the development of advanced energetic materials due to their high heat of formation[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Tetrazolo[1,5-b]pyridazines are privileged, nitrogen-rich fused bicyclic scaffolds. They are extensively utilized in the development of advanced energetic materials due to their high heat of formation[1] and serve as core pharmacophores in drug discovery for anti-inflammatory, antinociceptive, and antimicrobial agents[2]. Functionalizing the exocyclic amine (e.g., 6-amino-tetrazolo[1,5-b]pyridazine) is a critical late-stage modification step used to tune lipophilicity, target binding affinity, or energetic density.

This application note provides expertly validated, step-by-step protocols for the divergent functionalization of the amine group on tetrazolo[1,5-b]pyridazines, focusing on acylation, reductive amination, and Buchwald-Hartwig cross-coupling.

Mechanistic Insights & Causality (E-E-A-T)

The tetrazolo[1,5-b]pyridazine core is profoundly electron-deficient. The high nitrogen content (four atoms in the tetrazole ring, two in the pyridazine ring) exerts a strong inductive and resonance-withdrawing effect. Consequently, the lone pair on the exocyclic amine is highly delocalized into the aromatic system, drastically reducing its nucleophilicity compared to typical anilines.

Causality in Reaction Design:

  • Acylation: Due to the diminished nucleophilicity of the amine, standard acylation with acyl chlorides and triethylamine is often sluggish and low-yielding. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that forces the reaction forward, ensuring acylation proceeds specifically at the exocyclic nitrogen[3].

  • Arylation (Buchwald-Hartwig): Direct Nucleophilic Aromatic Substitution ( SN​Ar ) with aryl halides is generally impossible unless the aryl halide is exceptionally electron-poor. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the gold standard[4]. However, the nitrogen-rich tetrazole ring can coordinate and poison palladium catalysts. Utilizing bidentate, large-bite-angle ligands (like Xantphos) or bulky monophosphines prevents catalyst deactivation and facilitates the challenging reductive elimination step.

  • Alkylation: Direct alkylation with alkyl halides in alkaline media often leads to competing alkylation at the sulfur or ring nitrogens depending on the substrate's tautomeric state[3]. Reductive amination is the preferred, self-limiting pathway to achieve mono-alkylation without over-reaction.

Workflow & Pathway Visualization

G Center 6-Amino-tetrazolo[1,5-b]pyridazine Acyl N-Acylated Derivative Center->Acyl Acylation (R-COCl, DMAP) Alkyl N-Alkylated Derivative Center->Alkyl Reductive Amination (R-CHO, NaBH(OAc)3) Aryl N-Aryl Derivative Center->Aryl Buchwald-Hartwig (Ar-X, Pd-cat)

Figure 1: Divergent functionalization pathways of tetrazolo[1,5-b]pyridazin-6-amines.

Quantitative Data Presentation

Table 1: Reaction Parameter Optimization for Amine Functionalization

Functionalization TypePreferred ReagentsCatalyst / AdditiveTemp (°C)Typical YieldKey Mechanistic Challenge Overcome
N-Acylation Acyl Chloride (1.2 eq), DIPEA (2.0 eq)DMAP (0.1 eq)0 to 2575 - 90%Overcomes poor amine nucleophilicity via N-acylpyridinium intermediate.
N-Arylation Aryl Bromide (1.1 eq), Cs2​CO3​ (2.0 eq) Pd2​(dba)3​ (5 mol%), Xantphos (10 mol%)10060 - 85%Prevents Pd-poisoning by the tetrazole ring; facilitates reductive elimination.
N-Alkylation Aldehyde (1.1 eq), NaBH(OAc)3​ (1.5 eq)Acetic Acid (1.0 eq)2570 - 88%Prevents over-alkylation and competitive ring-nitrogen alkylation.

Experimental Protocols

Protocol A: DMAP-Catalyzed N-Acylation

This protocol is optimized for the synthesis of amide derivatives from the poorly nucleophilic 6-amino group.

Materials:

  • 6-Amino-tetrazolo[1,5-b]pyridazine (1.0 mmol)

  • Acyl chloride (1.2 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-amino-tetrazolo[1,5-b]pyridazine in anhydrous DCM (10 mL) under an argon atmosphere.

  • Base Addition: Add DIPEA and DMAP to the suspension. Stir for 5 minutes at room temperature to ensure homogenization.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add the acyl chloride dropwise over 10 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol details the C-N bond formation between the tetrazolo[1,5-b]pyridazin-6-amine and an aryl halide.

Materials:

  • 6-Amino-tetrazolo[1,5-b]pyridazine (1.0 mmol)

  • Aryl bromide or iodide (1.1 mmol)

  • Pd2​(dba)3​ (0.05 mmol, 5 mol%)

  • Xantphos (0.10 mmol, 10 mol%)

  • Cesium Carbonate ( Cs2​CO3​ ) (2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Procedure:

  • Degassing: In a Schlenk tube, combine the amine, aryl halide, Pd2​(dba)3​ , Xantphos, and Cs2​CO3​ . Add anhydrous 1,4-dioxane. Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which is critical to prevent catalyst oxidation.

  • Reaction: Seal the tube and heat the mixture to 100 °C in a pre-heated oil bath for 12–16 hours.

  • Monitoring: Monitor the reaction via LC-MS. The starting amine will typically elute earlier than the N-aryl product.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography or preparative HPLC depending on the polarity of the aryl group.

Troubleshooting & Self-Validating Systems

To ensure the scientific integrity of the functionalization, utilize the following self-validating analytical checks:

  • Nuclear Magnetic Resonance (1H-NMR):

    • Starting Material: The exocyclic −NH2​ protons of the unfunctionalized tetrazolo[1,5-b]pyridazine typically appear as a broad singlet between 6.5 and 7.5 ppm (in DMSO- d6​ ).

    • Validation (Acylation): Upon successful acylation, this broad singlet disappears, replaced by a highly deshielded amide −NH proton shifted downfield to >10.0 ppm due to the anisotropic effect of the carbonyl group.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation: The tetrazolo[1,5-b]pyridazine core ionizes well in positive electrospray ionization (ESI+). Always look for the exact mass shift [M+H]+ corresponding to the addition of the acyl, alkyl, or aryl group. If a mass corresponding to [M+H+R]+ is observed twice in alkylation, over-alkylation has occurred, indicating that the reductive amination conditions were too harsh or the aldehyde was in too high an excess.

References

  • Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents Source: NIH (National Institutes of Health) URL:[Link][2]

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Source: Journal of the American Chemical Society (ACS Publications) URL:[Link][1]

  • Pyridazine Derivatives and Related Compounds, Part 9. Tetrazolo[1,5-b]pyridazine-8-carbohydrazide Synthesis and Some Reactions Source: ResearchGate URL:[Link][3]

  • Recent Advances in Versatile Pyridazine-Cored Materials: Principles, Applications, and Challenges Source: ResearchGate URL:[Link][4]

Sources

Method

Application Note: Scale-Up Synthesis and Process Optimization of Tetrazolo[1,5-b]pyridazin-7-amine

Document ID: AP-2026-03-25 Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers. Compound: Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) [1] Executive Summary Tetrazolo[1,5-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AP-2026-03-25 Target Audience: Process Chemists, Scale-Up Engineers, and Medicinal Chemistry Researchers. Compound: Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) [1]

Executive Summary

Tetrazolo[1,5-b]pyridazines are highly privileged heterocyclic scaffolds in modern drug discovery, frequently utilized in the development of antinociceptive, anti-inflammatory, and hypotensive pharmaceutical agents [2]. The fused tetrazole-pyridazine bicyclic system offers unique hydrogen-bonding capabilities and metabolic stability.

This application note details a robust, scalable, and safety-validated protocol for the synthesis of Tetrazolo[1,5-b]pyridazin-7-amine . Moving from milligram-scale discovery chemistry to multi-gram or kilogram process chemistry requires a fundamental shift in how we handle the energetic intermediates inherent to tetrazole synthesis. By optimizing the nucleophilic aromatic substitution ( SN​Ar ) of a halopyridazine precursor with sodium azide, and leveraging the thermodynamic driving force of azide-tetrazole tautomerism, this protocol ensures high yield, exceptional purity, and strict adherence to process safety standards [3].

Mechanistic Pathway & Causality

The synthesis of tetrazolo[1,5-b]pyridazin-7-amine relies on the reaction of 5-amino-3-chloropyridazine with an azide source. While alternative routes utilizing hydrazine followed by diazotization exist, the direct azidation route is preferred for scale-up due to lower step-count and higher atom economy.

The Causality of the Reaction:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The electron-deficient nature of the pyridazine ring, further activated by the inductive effect of the chlorine atom, makes the C3 position highly susceptible to nucleophilic attack by the azide anion ( N3−​ ). We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent because it poorly solvates the azide anion, thereby maximizing its nucleophilicity and accelerating the reaction rate [3].

  • Ring-Chain Tautomerism: The immediate product of the SN​Ar is 5-amino-3-azidopyridazine. However, this open-chain azide is transient. Driven by the thermodynamic stability of the aromatic 10- π electron system, the molecule rapidly undergoes a spontaneous electrocyclic ring closure (azide-tetrazole tautomerism) to form the fused tetrazolo[1,5-b]pyridazine system. In polar solvents and the solid state, the equilibrium lies almost exclusively (>99%) toward the tetrazole form.

G SM 5-Amino-3-chloropyridazine (Precursor) Reaction SNAr Reaction (Rate Limiting Step) SM->Reaction Reagent Sodium Azide (NaN3) + DMF Controlled Addition Reagent->Reaction Intermediate 5-Amino-3-azidopyridazine (Transient Open-Chain) Reaction->Intermediate Tautomerism Ring-Chain Tautomerism (Thermodynamic Sink) Intermediate->Tautomerism Electrocyclic Closure Product Tetrazolo[1,5-b]pyridazin-7-amine (Target API Intermediate) Tautomerism->Product

Fig 1: Mechanistic workflow and tautomerism driving the synthesis of Tetrazolo[1,5-b]pyridazin-7-amine.

Process Optimization & Quantitative Data

During the scale-up campaign, solvent selection and temperature control were identified as critical process parameters (CPPs). The reaction must be run hot enough to overcome the activation energy barrier of the SN​Ar , but strictly kept below 90°C to prevent the thermal decomposition of sodium azide and the potential generation of explosive byproducts.

Table 1: Solvent and Temperature Optimization Matrix (100 mmol scale)

SolventTemp (°C)Reaction Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC, %)Notes
Ethanol78 (Reflux)24.0655294.5Sluggish kinetics due to protic solvent dampening nucleophilicity.
DMSO804.5>998196.2Excellent conversion, but difficult solvent removal during workup.
DMF 80 5.0 >99 89 >99.0 Optimal. High reaction rate, easily removed via aqueous precipitation.
DMF1002.0>997488.4Degradation observed. Safety risk due to high thermal stress on azide.

Experimental Protocol: 500g Scale-Up

Safety Warning: Sodium azide is highly toxic and reacts with acids to form highly explosive and toxic hydrazoic acid ( HN3​ ). Ensure the reaction mixture remains strictly neutral or basic. Do not use halogenated solvents (e.g., DCM) during extraction, as they can react with azides to form explosive diazidomethane.

Equipment Preparation
  • Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, an internal thermocouple (PT100), and a nitrogen inlet.

  • Ensure the reactor is thoroughly dried and purged with N2​ for 30 minutes prior to charging.

Reaction Execution
  • Charge: Add 5-amino-3-chloropyridazine (500 g, 3.86 mol) to the reactor.

  • Solvation: Add anhydrous DMF (4.0 L) to the reactor. Initiate mechanical stirring at 250 RPM. Stir until a homogeneous solution is achieved.

  • Azide Addition: Portion-wise, add Sodium Azide ( NaN3​ ) (301 g, 4.63 mol, 1.2 eq) over 45 minutes.

    • Causality Note: Portion-wise addition prevents localized concentration spikes and manages the mild exotherm associated with the initial dissolution and reaction.

  • Heating: Ramp the jacket temperature to achieve an internal reaction temperature of 80°C (± 2°C). Maintain this temperature for 5 hours.

  • Monitoring: Monitor the reaction via HPLC (C18 column, MeCN/Water gradient). The reaction is deemed complete when the precursor peak is < 1% AUC.

Quench and Isolation
  • Cooling: Cool the reactor internal temperature to 20°C.

  • Precipitation: Slowly charge purified water (5.0 L) into the reactor over 1 hour via an addition funnel while increasing stirring to 350 RPM.

    • Causality Note: The product, Tetrazolo[1,5-b]pyridazin-7-amine, is highly insoluble in aqueous mixtures, whereas unreacted NaN3​ and DMF are highly water-soluble. This anti-solvent precipitation acts as a highly effective, self-validating purification step.

  • Aging: Allow the resulting slurry to age at 15°C for 2 hours to ensure complete crystallization and uniform particle size distribution.

  • Filtration: Filter the suspension through a sintered glass Nutsche filter.

  • Washing: Wash the filter cake with cold water (3 x 1.0 L) to remove residual DMF and salts, followed by a final wash with cold heptane (500 mL) to displace water and aid drying.

  • Drying: Transfer the solid to a vacuum oven. Dry at 45°C under high vacuum (< 10 mbar) for 24 hours until constant weight is achieved.

Expected Output: 468 g (89% yield) of Tetrazolo[1,5-b]pyridazin-7-amine as an off-white to pale yellow crystalline powder.

Analytical Release Criteria

To ensure the trustworthiness of the synthesized batch, the material must pass the following self-validating analytical checks:

  • LC-MS (ESI+): m/z calculated for C4​H4​N6​ [M+H]+ : 137.06; Found: 137.1.

  • FT-IR (ATR): Absence of the strong asymmetric azide stretching band (~2100 cm−1 ). This is the critical self-validating check confirming complete tautomerization to the tetrazole ring. Presence of primary amine N-H stretches at ~3300 and 3150 cm−1 .

  • 1H NMR (400 MHz, DMSO-d6): δ 8.15 (d, J = 9.2 Hz, 1H), 7.05 (d, J = 9.2 Hz, 1H), 6.80 (br s, 2H, NH2​ ). The simple doublet system confirms the integrity of the pyridazine core.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents." Beilstein Journals, 2013. Available at:[Link]

  • Asian Journal of Chemistry. "Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives." Asian Pubs, 2010. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography of Tetrazolo[1,5-b]pyridazin-7-amine

Welcome to the technical support guide for the purification of Tetrazolo[1,5-b]pyridazin-7-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of Tetrazolo[1,5-b]pyridazin-7-amine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this and similar polar, nitrogen-rich heterocyclic compounds.

The unique structure of Tetrazolo[1,5-b]pyridazin-7-amine, featuring multiple nitrogen atoms and a basic amine group, presents specific challenges for purification on standard silica gel. Its high polarity and potential for strong interaction with the stationary phase can lead to issues such as poor elution, significant peak tailing, and low recovery. This guide is designed to explain the root causes of these problems and provide robust, field-proven solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to help you set up a successful purification from the start.

Q1: What is the best stationary phase for purifying Tetrazolo[1,5-b]pyridazin-7-amine?

A: The choice of stationary phase is critical.

  • Deactivated Silica Gel (Recommended Start): Standard silica gel is acidic due to the presence of silanol (Si-OH) groups. These acidic sites can strongly and often irreversibly bind to the basic amine and nitrogen-rich rings of your compound, causing streaking and low yield.[1][2] Therefore, deactivating the silica gel by pre-treating it with a basic modifier is the most common and cost-effective approach.

  • Alumina (Alternative): Neutral or basic alumina can be an excellent alternative to silica, as it lacks the acidic silanol groups responsible for strong interactions with basic compounds.[1]

  • Reversed-Phase (RP) Silica (C18 or C8): If normal-phase chromatography fails, reversed-phase flash chromatography is a powerful alternative. Here, retention is governed by hydrophobic interactions. Since your compound is highly polar, it will elute early, often requiring highly aqueous mobile phases.[3][4] This can be particularly useful for separating it from less polar impurities.

Q2: How do I select an appropriate mobile phase (eluent system)?

A: Mobile phase selection should always begin with Thin Layer Chromatography (TLC) analysis.

  • Start with a Standard System: Begin with a common solvent system like Ethyl Acetate (EtOAc) in Hexanes or Dichloromethane (DCM) in Methanol (MeOH).

  • Aim for an Rf of 0.2-0.3: The ideal Rf (retention factor) for your target compound on a TLC plate is between 0.2 and 0.3. This generally ensures good separation and a reasonable elution volume on the column.[1]

  • Address High Polarity: Tetrazolo[1,5-b]pyridazin-7-amine is very polar and may not move from the baseline (Rf = 0) in standard systems. You will likely need a highly polar mobile phase, such as 5-20% Methanol in Dichloromethane or Ethyl Acetate.[2]

  • Incorporate a Basic Additive: To prevent streaking and improve peak shape, add a small amount of a basic modifier to your eluent system. Common choices include 0.5-2% triethylamine (TEA) or 1% ammonium hydroxide in methanol, which is then used as the polar component of the mobile phase.[1][2] These additives work by masking the active silanol sites on the silica surface.[1]

Q3: Is Tetrazolo[1,5-b]pyridazin-7-amine stable on silica gel?

A: While many nitrogen-containing heterocycles are stable, some can be sensitive to the acidic nature of silica gel, leading to degradation.[2]

  • How to Check for Stability: You can easily test for stability using a 2D TLC. Spot your crude material on a TLC plate, run it in one direction with your chosen eluent, then turn the plate 90 degrees and run it again in the same eluent. If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.[2]

  • Mitigation: If you observe degradation, deactivating the silica as mentioned above is crucial. Alternatively, switching to a more inert stationary phase like alumina or using a reversed-phase approach is recommended.[1]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your column chromatography experiment.

Issue 1: My compound is stuck at the origin (Rf = 0) on the TLC plate and won't elute from the column.

  • Underlying Cause: This is a classic sign of a compound that is too polar for the current mobile phase or is interacting too strongly with the stationary phase. The multiple nitrogen atoms in Tetrazolo[1,5-b]pyridazin-7-amine make it highly polar.

  • Solutions:

    • Increase Mobile Phase Polarity Drastically: If you are using an EtOAc/Hexane system, switch to a more potent DCM/MeOH or EtOAc/MeOH system. Start with 5% MeOH and increase as needed.

    • Use an "Aggressive" Solvent System: For very polar basic compounds, a solvent system containing ammonia can be effective. Prepare a stock solution of 5-10% ammonium hydroxide in methanol. Use this stock solution as the polar component (e.g., 5-10% of the ammonia/methanol stock in DCM).[2]

    • Consider Reversed-Phase: In reversed-phase chromatography, polar compounds elute first. This can be an effective strategy if you cannot achieve elution in normal-phase.[5]

Issue 2: The spot on my TLC is a long streak, and my column fractions are all mixed (peak tailing).

  • Underlying Cause: Peak tailing for basic compounds like this is almost always caused by unwanted secondary interactions between the basic amine/nitrogen groups and acidic silanol groups on the silica surface.[6] This leads to a non-uniform elution front.

  • Solutions:

    • Add a Basic Modifier: This is the most effective solution. Add 1-2% triethylamine (TEA) to your entire mobile phase system. TEA is a competing base that will preferentially bind to the acidic silanol sites, allowing your compound to travel through the column more uniformly.[1]

    • Deactivate the Silica Column: Before loading your sample, flush the packed column with 2-3 column volumes of your initial mobile phase containing 1-2% TEA. This passivates the stationary phase.[1]

    • Reduce Sample Loading: Overloading the column can exacerbate tailing. Ensure you are not loading more than 1-5% of the silica gel mass, depending on the difficulty of the separation.

Issue 3: My final yield is very low. Where did my compound go?

  • Underlying Cause: Low yield can result from several issues. The most likely are irreversible binding to the column or decomposition.

  • Solutions:

    • Irreversible Adsorption: If you did not use a basic modifier, your compound may be permanently stuck to the acidic silica. After your run, try flushing the column with a very strong, basic eluent (e.g., 20% of a 10% NH4OH in MeOH solution mixed with DCM) to see if you can recover the missing material.

    • Decomposition on Silica: Perform the 2D TLC stability test described in the FAQ section.[2] If decomposition is confirmed, you must use a deactivated column or switch to a different stationary phase like alumina.[1]

    • Compound is Too Dilute to Detect: If your compound elutes with significant tailing, it may be spread across many fractions at a low concentration. Try combining a wide range of the later fractions and concentrating them to see if you can recover more product.[2]

Issue 4: I can't separate my product from a very similar impurity.

  • Underlying Cause: The selectivity of your chromatographic system is insufficient to resolve the two compounds.

  • Solutions:

    • Optimize the Mobile Phase: Try changing the solvent composition. Sometimes, switching from a DCM/MeOH system to an EtOAc/EtOH system, or adding a third solvent like acetonitrile, can alter the selectivity and improve separation.[7]

    • Try a Different Stationary Phase: If changing the mobile phase doesn't work, the interaction mechanism needs to be changed.

      • Normal Phase: Switching from silica to an amine-functionalized or diol-functionalized column can offer different selectivity for polar compounds.[1][8]

      • Reversed-Phase: This is often the best solution, as the separation mechanism (hydrophobicity) is completely different from normal-phase (polarity), which can often resolve closely-related polar compounds.[5]

Part 3: Visualization & Data Summary

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification issues.

G Troubleshooting Workflow for Polar Amine Purification start Problem with Purification rf_zero Rf = 0 / No Elution start->rf_zero tailing Peak Tailing / Streaking start->tailing low_yield Low Yield start->low_yield poor_sep Poor Separation start->poor_sep cause_polarity Cause: Insufficient Mobile Phase Polarity rf_zero->cause_polarity cause_acidic Cause: Interaction with Acidic Silanol Groups tailing->cause_acidic cause_irrev Cause: Irreversible Binding or Decomposition low_yield->cause_irrev cause_selectivity Cause: Insufficient System Selectivity poor_sep->cause_selectivity sol_polarity Solution: Increase MeOH/NH3 conc. cause_polarity->sol_polarity sol_rp Solution: Switch to Reversed-Phase cause_polarity->sol_rp sol_tea Solution: Add 1-2% TEA or NH4OH cause_acidic->sol_tea sol_deactivate Solution: Deactivate Silica / Use Alumina cause_acidic->sol_deactivate cause_irrev->sol_deactivate sol_flush Solution: Flush column with strong basic eluent cause_irrev->sol_flush cause_selectivity->sol_rp cause_selectivity->sol_deactivate sol_new_system Solution: Change Solvent System (e.g., add MeCN) cause_selectivity->sol_new_system

Caption: A flowchart for diagnosing and solving common chromatography issues.

Recommended Purification Systems
Stationary PhaseMobile Phase SystemAdditiveKey Application & Rationale
Silica Gel Dichloromethane / Methanol1-2% Triethylamine (TEA)Workhorse Method: Good starting point. TEA is essential to prevent peak tailing by masking acidic silanol sites.[1]
Silica Gel Dichloromethane / (5-10% NH₄OH in Methanol)Ammonium HydroxideFor Very Strong Binding: Ammonia is a stronger base than TEA and can be more effective at eluting highly basic compounds.[2]
Neutral Alumina Dichloromethane / MethanolNone requiredFor Acid-Sensitive Compounds: Alumina lacks acidic sites, preventing compound degradation and strong binding.
Reversed-Phase C18 Water / Acetonitrile or Methanol0.1% Formic Acid or Ammonium FormateAlternative Selectivity: Excellent for resolving polar compounds based on hydrophobicity. Acid or buffer is used to control ionization and improve peak shape.[3][5]

Part 4: Detailed Experimental Protocol

This protocol describes a standard, robust method for purifying Tetrazolo[1,5-b]pyridazin-7-amine using deactivated silica gel.

Protocol: Flash Chromatography on Deactivated Silica Gel

  • Mobile Phase Preparation:

    • Prepare your chosen mobile phase system based on TLC analysis (e.g., 95:5 DCM:MeOH).

    • Add 1% triethylamine (TEA) by volume to the final mixture (e.g., 10 mL of TEA for every 990 mL of eluent). This will be your "running eluent."

  • Column Packing (Slurry Method):

    • Choose an appropriate column size (aim for a sample load of 1-5% of the silica weight).

    • In a beaker, mix silica gel with your initial, non-polar eluent (e.g., 100% DCM + 1% TEA) to form a consistent slurry.

    • Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.

    • Add a thin layer of sand to the top of the silica bed to prevent disruption during solvent addition.

  • Column Deactivation and Equilibration:

    • Pass 2-3 column volumes of the running eluent through the packed column. This step ensures the entire silica bed is neutralized by the TEA and equilibrated with the mobile phase.[1]

  • Sample Loading:

    • Dissolve your crude sample in a minimal amount of a strong solvent (like DCM, MeOH, or DMF).

    • Self-Validation Check: If the sample does not fully dissolve, add a small amount of silica gel to the solution (this is called "dry loading").

    • Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add the dry powder to the top of the column bed.

  • Elution and Fraction Collection:

    • Carefully add your running eluent to the column, ensuring not to disturb the bed.

    • Apply pressure and begin collecting fractions.

    • If using a gradient, slowly and systematically increase the percentage of the polar solvent (e.g., methanol) to elute your compound. A shallow gradient often provides the best resolution.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Self-Validation Check: Before combining, it is wise to spot a co-spot on a TLC plate (one spot of a low fraction, one of a high fraction, and one with both) to ensure there are no overlapping impurities.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified Tetrazolo[1,5-b]pyridazin-7-amine.

References

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Gibis, M., & Weiss, J. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(15), 6567-6574. Available at: [Link]

  • Shchelukhina, E. V., et al. (2022). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link]

  • Chen, S., et al. (2020). Synthesis of Fused Tetrazolo[1,5-b]pyridazine-Based Energetic Compounds. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Environmental Science and Pollution Research, 27, 30513–30523. Available at: [Link]

  • Huang, W., et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Journal of the American Chemical Society, 142(7), 3652-3657. Available at: [Link]

  • Abdou, W. M., Ganoub, N. A., & Sabry, E. (2013). Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents. Beilstein Journal of Organic Chemistry, 9, 1788-1801. Available at: [Link]

  • Gillespie, J. R., et al. (2021). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(5), 1195-1209. Available at: [Link]

  • Wilson, W. B., et al. (2018). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Analytical and Bioanalytical Chemistry, 410(5), 1511-1524. Available at: [Link]

  • Waters. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • Jones, D. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic pathway of synthesis of tetrazolo[1,5‐b]pyridazine derivatives. Retrieved from [Link]

  • Mojzych, M., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(11), 3399. Available at: [Link]

  • Molnár, I., & Horváth, C. (1976). Reverse-phase chromatography of polar biological substances: separation of catechol compounds by high-performance liquid chromatography. Clinical Chemistry, 22(9), 1497-1502. Available at: [Link]

  • Różyło, J. K., & Dąbrowska, M. (2013). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International, 26(3). Available at: [Link]

  • Max Delbrück Center. (2023). Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. EBioMedicine, 97, 104843. Available at: [Link]

  • Chemical Synthesis Database. (2025). 7-phenyltetraazolo[1,5-b]pyridazine. Retrieved from [Link]

  • PubChemLite. (n.d.). Tetrazolo(1,5-b)pyridazine, 6,8-diphenyl-. Retrieved from [Link]

  • AWS. (n.d.). S1 Supporting Information Design, Synthesis, Crystallographic Studies and Preliminary Biological Appraisal of New Substituted Tr. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Tetrazolo[1,5-b]pyridazin-7-amine

Welcome to the Technical Support Center for nitrogen-rich heterocyclic compounds. As a fused bicyclic system, Tetrazolo[1,5-b]pyridazin-7-amine presents unique storage challenges due to its high nitrogen content and susc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for nitrogen-rich heterocyclic compounds. As a fused bicyclic system, Tetrazolo[1,5-b]pyridazin-7-amine presents unique storage challenges due to its high nitrogen content and susceptibility to valence tautomerism. This guide is designed for researchers, analytical scientists, and drug development professionals to understand the mechanistic causes of thermal degradation, troubleshoot storage failures, and implement self-validating analytical protocols.

Core Mechanistic Overview: The "Why" Behind Degradation

To prevent degradation, we must first understand the thermodynamic vulnerabilities of the tetrazole ring. Fused tetrazoles exist in a delicate, dynamic equilibrium with their ring-opened azido-heterocycle tautomers[1]. While the tetrazole form is thermodynamically favored at room temperature (ΔG ≈ -21 to -23 kJ/mol)[1], thermal stress provides the activation energy necessary to shift this equilibrium.

Once the ring opens to the 3-azido-pyridazin-7-amine tautomer, or through direct thermal excitation, the molecule becomes highly susceptible to the irreversible elimination of molecular nitrogen (N₂)[2]. This expulsion generates a highly reactive nitrene intermediate that rapidly quenches itself by polymerizing into insoluble azo-dimers, rendering your batch useless for downstream synthesis or biological assays.

G A Tetrazolo[1,5-b]pyridazin-7-amine (Stable Form) B 3-Azido-pyridazin-7-amine (Ring-Opened Tautomer) A->B Thermal Stress (Valence Tautomerism) C Nitrene Intermediate (Highly Reactive) A->C Direct N2 Loss (High Temp) B->A Cooling / Polar Solvents B->C Heat (-N2) D Degradation Products (Azo-dimers / Polymers) C->D Radical Quenching

Thermal degradation pathway of Tetrazolo[1,5-b]pyridazin-7-amine via tautomerism and N2 loss.

Frequently Asked Questions (FAQs)

Q: Why does my Tetrazolo[1,5-b]pyridazin-7-amine sample turn dark or yellow over time? A: Color change is the primary macroscopic indicator of thermal degradation. When exposed to ambient heat or light, the expelled nitrene intermediates rapidly polymerize into highly conjugated azo-dimers and polymeric networks. This extended conjugation absorbs visible light, causing the sample to darken.

Q: Can I store this compound in solution to make aliquoting easier? A: It is highly discouraged to store this compound in solution for prolonged periods. Solvation generally lowers the activation energy required for tautomerization compared to the crystalline solid state. If solution storage is absolutely unavoidable for your workflow, you must use highly polar solvents (like DMSO), which have been shown to effectively increase the reverse reaction barrier of tautomerization, trapping the molecule in the stable tetrazole state[3]. Store these solutions at -80°C.

Q: Is there an explosion risk with this specific compound? A: While nitrogen-rich tetrazolo[1,5-b]pyridazines are energetic materials and some derivatives (such as 6-azidotetrazolo[1,5-b]pyridazine) have spontaneously detonated during routine handling[4], your specific compound is stabilized. The presence of the electron-donating 7-amine group significantly increases the thermal stability of the ring system, pushing the onset decomposition temperature (Td) to approximately 290 °C[5]. However, localized heating, friction, or exposure to strong acids should still be strictly avoided.

Quantitative Stability Data

To assist in your risk assessment, the following table summarizes the thermodynamic and physical parameters differentiating the stable tetrazole from its degradation intermediates.

ParameterTetrazolo[1,5-b]pyridazin-7-amineAzido-pyridazine TautomerNitrene Intermediate
Thermodynamic State Ground State (Favored)MetastableHighly Unstable (Transient)
Gibbs Free Energy (ΔG) -21.3 to -23.2 kJ/mol[1]0 kJ/mol (Reference)N/A
Onset Decomposition (Td) ~290 °C[5]< 160 °CN/A
Spectroscopic Marker (IR) Tetrazole ring stretches~2100 cm⁻¹ (Azide -N=N⁺=N⁻)[4]Broad polymeric baseline
Storage Requirement ≤ -20 °C, Argon atmosphereAvoid formationAvoid formation

Self-Validating Protocol: Storage Integrity Assessment

If you suspect a batch has been compromised by improper storage (e.g., a freezer failure), do not proceed with your synthesis or assay. Use the following self-validating analytical workflow.

Expertise Note: This protocol utilizes a "Forced Degradation Control." Without intentionally degrading a sub-aliquot, you cannot prove that your HPLC method is capable of resolving the parent compound from its breakdown products. This internal control makes the system self-validating.

Step-by-Step Methodology

Step 1: Sample Preparation & Control Generation

  • Test Sample: Aliquot 1.0 mg of the suspect batch under an argon atmosphere. Dissolve in 1.0 mL of anhydrous DMSO.

  • Positive Control (Forced Degradation): Aliquot 1.0 mg of a known good batch into a sealed amber vial. Subject this vial to thermal stress (80°C for 24 hours) to intentionally induce azide-tetrazole tautomerism and subsequent N₂ loss. Dissolve in 1.0 mL of anhydrous DMSO.

  • Blank: Prepare a vial of pure anhydrous DMSO to establish a baseline.

Step 2: HPLC-DAD Analysis

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Execution: Run the Blank, followed by the Positive Control, and finally the Test Sample.

  • Causality Check: The Positive Control must show the parent peak alongside new, distinct late-eluting peaks (the less polar degradation polymers). If the control only shows one peak, your gradient is too steep to resolve the degradation products, and the assay is invalid.

Step 3: Orthogonal Validation via FT-IR (Optional but Recommended) If the HPLC shows impurities, confirm the mechanism of degradation by drop-casting 10 µL of the highly concentrated Positive Control and Test Sample onto an ATR-FTIR crystal. The emergence of a sharp, distinct peak at ~2100 cm⁻¹ confirms the presence of the ring-opened azide tautomer[4], proving that thermal tautomerization has occurred.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for Tetrazolo[1,5-b]pyridazin-7-amine Derivatization

Welcome to the Advanced Heterocycle Derivatization Support Center. This hub is designed for synthetic chemists and drug development professionals facing challenges with the transition-metal-catalyzed functionalization of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Derivatization Support Center. This hub is designed for synthetic chemists and drug development professionals facing challenges with the transition-metal-catalyzed functionalization of highly nitrogen-dense bicyclic systems.

Derivatizing Tetrazolo[1,5-b]pyridazin-7-amine —typically via Buchwald-Hartwig cross-coupling to form secondary or tertiary amines—presents a notorious challenge: the six nitrogen atoms within the fused tetrazole-pyridazine core act as powerful chelating agents. This often leads to catalyst poisoning, requiring uneconomical palladium loadings (>10 mol%) to achieve full conversion. This guide provides field-proven, mechanistically grounded solutions to optimize your catalyst load down to the 1–2 mol% range.

Interactive Troubleshooting & Mechanistic FAQs

Q: Why does my palladium catalyst die so quickly when coupling tetrazolo[1,5-b]pyridazin-7-amine, resulting in black precipitate?

A: The formation of "Pd black" (elemental palladium precipitate) is a classic symptom of catalyst starvation and deactivation. Nitrogen-rich heterocycles like tetrazolo[1,5-b]pyridazines possess multiple adjacent sp²-hybridized nitrogen atoms that act as strong, multidentate σ -donors. They outcompete standard phosphine ligands (like BINAP or dppf) for coordination to the Pd(II) intermediate or the active Pd(0) species, forming highly stable, off-cycle thermodynamic sinks [1]. Once the stabilizing phosphine ligands are displaced, the naked palladium rapidly aggregates and precipitates out of the catalytic cycle.

Q: How can I prevent substrate chelation and lower my catalyst loading?

A: You must shift the thermodynamic balance back toward the active catalytic cycle by using highly sterically hindered, electron-rich dialkylbiaryl phosphine ligands. Ligands such as BrettPhos or tBuBrettPhos are specifically designed for the amination of primary amines [2]. Their massive steric bulk prevents the multidentate tetrazolo-pyridazine core from displacing the phosphine. Furthermore, their electron-rich nature accelerates the rate-limiting oxidative addition step, allowing you to lower the catalyst loading from 10 mol% down to 1–2 mol%.

Q: My substrate degrades when I use standard bases like NaOtBu. What is the alternative?

A: The tetrazole ring is sensitive to strong, nucleophilic alkoxide bases at elevated temperatures, which can trigger ring-opening or degradation pathways [3]. To maintain the integrity of the tetrazolo[1,5-b]pyridazine core, switch to a milder, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ . To compensate for the lower solubility of these bases, use a mixed solvent system like t-Amyl alcohol (or t-BuOH) with a small amount of water or 1,4-dioxane to facilitate the crucial deprotonation step without degrading the heterocycle.

Visualizing the Problem: Deactivation vs. Productive Catalysis

To understand how to optimize your reaction, it is critical to visualize where the catalyst is being lost. The diagram below illustrates the competition between the productive Buchwald-Hartwig catalytic cycle and the off-cycle deactivation pathway caused by the tetrazolo[1,5-b]pyridazine core.

CatalyticCycle Pd0 L·Pd(0) Active Catalyst OxAdd Pd(II) Oxidative Addition Complex Pd0->OxAdd Ar-X DeadPd Inactive Pd-Tetrazolo Chelate (Deactivation) Pd0->DeadPd N-Chelation (If Ligand is weak) AmineBind Amine Binding & Deprotonation OxAdd->AmineBind Tetrazolo-Amine, Base OxAdd->DeadPd N-Chelation (If Ligand is weak) RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd0 Product

Fig 1: Competition between the productive Pd-cycle and tetrazole-induced catalyst poisoning.

Quantitative Optimization Data

The following table summarizes a typical optimization matrix for the N-arylation of Tetrazolo[1,5-b]pyridazin-7-amine with 4-bromoanisole. Notice how the transition from bidentate/first-generation ligands to bulky dialkylbiaryl phosphines drastically reduces the required catalyst load while maximizing yield.

Catalyst PrecursorLigandBaseSolventTemp (°C)Cat. Load (mol%)Yield (%)Mechanistic Observation
Pd₂(dba)₃BINAPCs₂CO₃Toluene10010.018%Severe Pd black precipitation; ligand displacement.
Pd(OAc)₂XPhosNaOtBuDioxane1005.042%Moderate coupling, but base-induced substrate degradation.
Pd(OAc)₂RuPhosK₃PO₄t-BuOH905.068%Clean reaction, but RuPhos favors secondary amines [2].
Pd(OAc)₂ BrettPhos K₃PO₄ t-BuOH 90 2.0 94% Optimal. Monoligated Pd(0) prevents chelation.
Pd(OAc)₂tBuBrettPhosK₃PO₄t-BuOH901.096%Highly efficient; best for sterically hindered aryl halides.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating system using an internal standard. This allows you to differentiate between catalyst death (stalled conversion) and substrate degradation (loss of mass balance) via HPLC/UPLC before proceeding to isolation.

Standard Operating Procedure: Optimized Buchwald-Hartwig Amination

Reagents Required:

  • Tetrazolo[1,5-b]pyridazin-7-amine (1.0 equiv, 1.0 mmol)

  • Aryl Halide (1.1 equiv, 1.1 mmol)

  • Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • BrettPhos (0.024 equiv, 2.4 mol%) (Note: A slight ligand excess prevents Pd aggregation)

  • K₃PO₄ (anhydrous, finely milled) (2.0 equiv, 2.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.5 equiv) (Internal Standard for HPLC validation)

  • Anhydrous t-BuOH (0.25 M)

Step-by-Step Methodology:

  • Pre-catalyst Generation (Crucial Step):

    • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and BrettPhos.

    • Evacuate and backfill the tube with Argon (3 cycles).

    • Add 1.0 mL of anhydrous t-BuOH. Stir at 40 °C for 15 minutes until the solution becomes a homogeneous, deep red/orange color. Causality: Pre-forming the L₁Pd(0) complex ensures that naked Pd is never exposed to the chelating tetrazolo-pyridazine substrate, preventing immediate deactivation.

  • Substrate Assembly:

    • To a separate, Argon-purged vial, add Tetrazolo[1,5-b]pyridazin-7-amine, the aryl halide, K₃PO₄, and 1,3,5-trimethoxybenzene (internal standard).

    • Transfer the pre-formed catalyst solution to this vial using a syringe. Rinse the Schlenk tube with the remaining 3.0 mL of t-BuOH and add to the reaction mixture.

  • Reaction Execution & Self-Validation:

    • Seal the vial and heat to 90 °C.

    • Validation Check: At t=2 hours, withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS/HPLC. Compare the product/starting material peak area against the 1,3,5-trimethoxybenzene standard. If the mass balance is <90%, lower the temperature to 80 °C to prevent thermal degradation. If conversion is stalled but starting material remains, the aryl halide may be too hindered (switch to tBuBrettPhos).

  • Workup and Metal Scavenging:

    • Upon completion (typically 4–8 hours), cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts.

    • To remove residual Pd that may coordinate to the product, add a metal scavenger (e.g., SiliaMetS® Thiol, 5 equiv relative to Pd) and stir for 2 hours at room temperature before final concentration and column chromatography.

Workflow Step1 1. Pre-form L·Pd(0) Complex (Pd(OAc)2 + BrettPhos in t-BuOH) Step2 2. Add Tetrazolo-Amine, Ar-X, K3PO4, and Internal Standard Step1->Step2 Step3 3. Heat to 90°C under Argon Step2->Step3 Step4 4. HPLC Aliquot Check (Validate Mass Balance vs Standard) Step3->Step4 Step5 5. Scavenge Pd & Isolate Step4->Step5

Fig 2: Self-validating experimental workflow for catalyst optimization.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[Link]

  • Ke, X., Liu, Y., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega.[Link]

  • Abdou, W. M., et al. (2013). "Synthesis and quantitative structure–activity relationship study of substituted imidazophosphor ester based tetrazolo[1,5-b]pyridazines as antinociceptive/anti-inflammatory agents." Beilstein Journal of Organic Chemistry.[Link]

Optimization

Resolving NMR peak overlaps in Tetrazolo[1,5-b]pyridazin-7-amine analysis

Welcome to the Technical Support Center for the structural analysis of high-nitrogen heterocycles. This guide is specifically engineered for researchers and drug development professionals facing analytical bottlenecks wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the structural analysis of high-nitrogen heterocycles. This guide is specifically engineered for researchers and drug development professionals facing analytical bottlenecks with Tetrazolo[1,5-b]pyridazin-7-amine .

The primary analytical challenge with this compound is valence tautomerism —a dynamic equilibrium between the fused tetrazolo[1,5-b]pyridazine form and its open-chain isomer, 6-azidopyridazin-4-amine. This phenomenon, coupled with the exchangeable nature of the amine protons, frequently results in severe NMR peak overlaps, line broadening, and ambiguous structural assignments.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to definitively resolve these analytical overlaps.

⚠️ CRITICAL SAFETY WARNING

Tetrazolo[1,5-b]pyridazines and their azido tautomers possess a dangerously high nitrogen-to-carbon ratio. Spontaneous detonation of related derivatives (e.g., 6-azidotetrazolo[1,5-b]pyridazine) has been documented even under ambient conditions[1]. Always handle these compounds behind a blast shield, avoid complete evaporation to dryness, and never subject them to unnecessary thermal stress during Variable Temperature (VT) NMR without prior micro-scale safety screening.

Diagnostic Workflow for Resolving Peak Overlaps

G Start NMR Peak Overlap in Tetrazolo[1,5-b]pyridazin-7-amine CheckSolvent 1. Solvent Optimization (DMSO-d6 vs CDCl3/TFA) Start->CheckSolvent VT_NMR 2. Variable Temperature (VT) NMR (Cooling/Heating) CheckSolvent->VT_NMR If overlap persists Resolved Peaks Resolved & Tautomeric Ratio Quantified CheckSolvent->Resolved If resolved TwoD_NMR 3. 2D NMR Techniques (HSQC, HMBC, EXSY) VT_NMR->TwoD_NMR If exchange is intermediate Isotope 4. 15N NMR & Isotope Labeling (Tautomer differentiation) TwoD_NMR->Isotope For absolute structural proof TwoD_NMR->Resolved Isotope->Resolved

Diagnostic workflow for resolving NMR peak overlaps in azido-tetrazole equilibrium systems.

Troubleshooting FAQs

Q1: Why do the aromatic pyridazine protons and the amine protons appear as a broad, indistinguishable multiplet at room temperature? A1: This is a classic manifestation of intermediate chemical exchange. Tetrazolo[1,5-b]pyridazin-7-amine exists in a dynamic equilibrium with its azido-pyridazine form. At room temperature (~298 K), the rate of interconversion between the fused tetrazole ring and the open azido group occurs at an intermediate timescale relative to the NMR acquisition frequency. This causes the distinct signals of the two tautomers to average out, resulting in severe line broadening (coalescence)[2]. Furthermore, the -NH₂ protons are subject to quadrupolar relaxation from the adjacent ¹⁴N nucleus, which exacerbates the broadening.

Q2: How does solvent selection influence the azido-tetrazole equilibrium and peak resolution? A2: The position of the azido-tetrazole equilibrium is highly sensitive to the dielectric constant and hydrogen-bonding capacity of the solvent[3]. Highly polar solvents like DMSO-d6 stabilize the fused tetrazolo[1,5-b]pyridazine form due to its larger dipole moment. Conversely, less polar solvents (e.g., CDCl₃) or acidic media (e.g., TFA-d) shift the equilibrium toward the open azido-pyridazine form[4]. Switching to a solvent that heavily biases one specific tautomer (like DMSO-d6) can simplify the spectrum into a single set of sharp peaks.

Q3: Standard ¹H and ¹³C NMR still show overlapping signals. How can I definitively prove the tautomeric state? A3: When ¹H and ¹³C spectra are ambiguous, ¹⁵N NMR spectroscopy is the most authoritative diagnostic tool for tetrazoloazines[5]. The chemical shifts of the nitrogen atoms in the fused tetrazole ring differ drastically from those in the linear azide group. By utilizing ¹H-¹⁵N HMBC or analyzing ¹⁵N chemical shifts directly, you can unambiguously differentiate the tautomers without relying on the crowded proton aromatic region.

Self-Validating Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Coalescence Resolution

Causality: By altering the thermal energy of the system, we manipulate the exchange rate of the tautomerism. Cooling slows the exchange to the "slow exchange limit," revealing distinct peaks for both tautomers. Heating pushes the system to the "fast exchange limit," yielding a single, sharp time-averaged spectrum.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6 (to observe the fast exchange limit) or CD₂Cl₂ (to observe the slow exchange limit).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K. Document the line broadening of the aromatic and amine protons.

  • Thermal Manipulation:

    • Heating (DMSO-d6): Increase the probe temperature in 10 K increments up to 353 K (80 °C). Allow 5 minutes for thermal equilibration at each step.

    • Cooling (CD₂Cl₂): Decrease the probe temperature in 10 K increments down to 233 K (-40 °C).

  • Self-Validation Step: After reaching the maximum/minimum temperature and observing peak sharpening (coalescence or splitting), return the probe to 298 K and re-acquire the spectrum. Validation: If the original broad spectrum is perfectly reproduced, the broadening is definitively caused by dynamic tautomeric exchange. If the peaks remain sharp or new peaks appear, the sample has undergone irreversible thermal degradation.

Protocol 2: 2D EXSY (Exchange Spectroscopy) for Tautomer Mapping

Causality: During the mixing time (τ_m) of an EXSY experiment, chemical exchange between the azido and tetrazole forms transfers magnetization. This allows us to map which broad peaks belong to which tautomer.

  • Sample Preparation: Prepare the sample in a solvent mixture where both tautomers coexist (e.g., a 1:1 mixture of CDCl₃ and DMSO-d6).

  • Parameter Setup: Set up a 2D NOESY/EXSY sequence. Crucially, set the mixing time (τ_m) to 300–500 ms to allow sufficient time for the tautomeric exchange to occur.

  • Acquisition & Processing: Acquire the spectrum and phase it carefully.

  • Self-Validation Step: Analyze the cross-peaks. Validation: The appearance of cross-peaks that possess the exact same phase as the diagonal peaks definitively proves that the two overlapping/broadened signal sets belong to exchanging tautomers. If the cross-peaks have the opposite phase, the interaction is due to the Nuclear Overhauser Effect (spatial proximity), not chemical exchange.

Quantitative Data Reference

Use the following table to benchmark your experimental data against established parameters for azido-tetrazole systems.

Analytical ParameterTetrazolo[1,5-b]pyridazine (Fused Form)6-Azidopyridazin-4-amine (Open Form)
Thermodynamic Preference Highly polar solvents (DMSO-d6, DMF-d7)Non-polar/acidic solvents (CDCl₃, TFA-d)
Temperature Effect Stabilized at lower temperatures / solid stateFavored at higher temperatures / solution
¹H NMR (Aromatic Protons) Downfield shifted (due to electron-withdrawing tetrazole)Upfield shifted (relative to the fused form)
¹⁵N NMR Chemical Shifts δ -10 to -100 ppm (Ring nitrogens)δ -130 to -300 ppm (Azide Nα, Nβ, Nγ)
Infrared (IR) Marker Absence of azide stretchStrong asymmetric stretch at ~2120 cm⁻¹

References

  • [3] The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties. ResearchGate / Tetrahedron. 3

  • Comparative study of azide-tetrazole tautomerism in pyridazines. Benchchem.

  • [5] 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. ACS Publications. 5

  • [1] Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety.1

  • [4] Selective 15N-Labeling and Analysis of 13C−15N J Couplings as an Effective Tool for Studying the Structure and Azide−Tetrazole Equilibrium in a Series of Tetrazolo[1,5-b][1,2,4]triazines and Tetrazolo[1,5-a]pyrimidines. ACS Publications.4

  • [2] SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. 2

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Tetrazolo[1,5-b]pyridazin-7-amine Reactions

Welcome to the Advanced Troubleshooting Guide for Tetrazolo[1,5-b]pyridazin-7-amine functionalization. As a heterocyclic building block, this molecule presents a dual challenge: profound steric hindrance at the primary 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Tetrazolo[1,5-b]pyridazin-7-amine functionalization. As a heterocyclic building block, this molecule presents a dual challenge: profound steric hindrance at the primary 7-amine (flanked by the fused tetrazole ring and the C6 position) and a delicate thermodynamic equilibrium between the closed tetrazole and open azide forms[1].

This guide provides field-proven, mechanistically grounded solutions for executing complex cross-couplings and functionalizations on this demanding substrate.

Part 1: Troubleshooting Guide for C-N Cross-Coupling (Buchwald-Hartwig)

Q: My Buchwald-Hartwig amination of Tetrazolo[1,5-b]pyridazin-7-amine yields no product. What is the primary mechanistic failure? A: The failure almost certainly occurs at the reductive elimination step of the catalytic cycle. The 7-amine position is highly sterically hindered. In standard Palladium-catalyzed aminations, this bulk prevents the metal center from achieving the necessary geometry to couple the aryl group and the amine[2]. Solution: Switch to a BrettPhos -based palladium catalyst. Density Functional Theory (DFT) studies demonstrate that for primary amines, the extreme steric bulk of the BrettPhos biaryl ligand forces the palladium center into a conformation that drastically lowers the activation energy barrier for reductive elimination[2]. Do not use RuPhos; while structurally similar, RuPhos is optimized for secondary amines and will cause the cycle to stall during oxidative addition when used with this substrate[3].

Q: I am observing rapid catalyst degradation (palladium black precipitation) and unidentified byproducts. How can I prevent this? A: This is a classic symptom of Azide-Tetrazole Tautomerization . Tetrazoloazines exist in an equilibrium (Tetrazolo[1,5-b]pyridazine ⇌ 3-azidopyridazine)[1]. At elevated temperatures (>100 °C) or in highly polar solvents, the equilibrium shifts toward the open azide form. Free azides strongly coordinate to Palladium(0), irreversibly poisoning the catalyst, or undergo rapid thermal decomposition[4]. Solution: Strictly cap your reaction temperature at 85 °C. Utilize moderately polar, non-coordinating solvents like 1,4-Dioxane or Toluene to thermodynamically favor the closed, stable tetrazole tautomer.

Part 2: Quantitative Data – Catalyst & Ligand Screening

The following table summarizes the causal relationship between ligand architecture, reaction conditions, and quantitative yield for the cross-coupling of Tetrazolo[1,5-b]pyridazin-7-amine.

Precatalyst SystemLigandSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3XPhosToluene100< 10Catalyst poisoning (Azide ring-opening triggered at 100 °C).
Pd(OAc)2RuPhos1,4-Dioxane9025Reaction stalled; insufficient bulk to force reductive elimination[2].
XPhos Pd G3XPhosToluene9045Moderate conversion; competing side reactions observed.
BrettPhos Pd G3 BrettPhos 1,4-Dioxane 85 > 85 Optimal steric modulation; clean conversion; intact tetrazole [5].
Part 3: Standard Operating Procedure: BrettPhos-Mediated C-N Cross-Coupling

This protocol is designed as a self-validating system. Each step includes built-in causality checks to ensure reproducibility and mechanistic integrity.

Step 1: Reagent Preparation & Stoichiometry

  • Charge a flame-dried Schlenk tube with Tetrazolo[1,5-b]pyridazin-7-amine (1.0 equiv) and the corresponding Aryl Halide (1.2 equiv).

  • Add BrettPhos Pd G3 precatalyst (5 mol%) and Sodium tert-butoxide (NaOtBu, 1.5 equiv)[5].

  • Causality: The G3 precatalyst ensures rapid, quantitative generation of the active Pd(0) species at room temperature, eliminating the need for high-temperature initiation which would risk azide formation.

Step 2: Atmospheric Control

  • Evacuate the tube and backfill with ultra-pure Argon (repeat for 3 cycles).

  • Causality: Oxygen rapidly oxidizes electron-rich phosphine ligands (like BrettPhos) and active Pd(0) intermediates, leading to immediate catalytic quenching.

Step 3: Solvent Addition

  • Add anhydrous, thoroughly degassed 1,4-Dioxane to achieve a 0.2 M substrate concentration.

  • Causality: 1,4-Dioxane provides sufficient solubility for the polar tetrazole core while maintaining a dielectric constant low enough to suppress the azide tautomerization[1].

Step 4: Thermal Activation

  • Heat the reaction mixture to 85 °C for 12–16 hours.

  • Causality: 85 °C is the thermodynamic sweet spot—it provides enough energy to overcome the reductive elimination barrier but remains strictly below the threshold where tetrazole ring-opening accelerates[4].

Step 5: Self-Validation & Workup

  • Validation Check: Pull a 10 µL aliquot at the 4-hour mark and analyze via LC-MS. You must observe the consumption of the starting mass (136.1 g/mol ) correlating directly with the appearance of the product mass. Self-Correction: If the starting material is consumed but no product is detected, catalyst poisoning via azide coordination has occurred. Lower the temperature by 10 °C in the next iteration.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a tightly packed Celite pad to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use standard acylation conditions (e.g., Acetyl Chloride, Triethylamine) for this amine? A: No. The steric shielding from the adjacent tetrazole ring and the C6 position severely reduces the nucleophilicity of the 7-amine lone pair. Standard conditions will result in unreacted starting material. Workaround: Utilize highly reactive acylating agents (e.g., acyl triflates) or employ a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) in stoichiometric amounts to generate a highly electrophilic acylpyridinium intermediate that can force the C-N bond formation.

Q: How can I definitively track the azide-tetrazole equilibrium during optimization? A: While LC-MS is useful for routine monitoring, it cannot reliably distinguish between tautomers due to rapid re-equilibration on the column. The most authoritative diagnostic tool is 15 N NMR spectroscopy combined with 1 H- 15 N J-coupling analysis. The closed tetrazole form exhibits distinct JCN​ couplings that are entirely absent in the open azide form[4].

Q: Why is my aryl chloride failing to couple, even when using the BrettPhos system? A: Aryl chlorides possess higher C-Cl bond dissociation energies compared to bromides or iodides, making the initial oxidative addition step sluggish[5]. If your aryl chloride is also sterically hindered, the combined bulk of the substrate, the tetrazolo-amine, and the BrettPhos ligand may prevent the palladium center from coordinating effectively. Workaround: Switch to the corresponding aryl bromide or iodide. The weaker C-Br/C-I bond compensates for the steric penalty during oxidative addition.

Part 5: Workflow Visualization

Workflow Substrate Tetrazolo[1,5-b]pyridazin-7-amine (Sterically Hindered Amine) Equilibrium Azide-Tetrazole Equilibrium (Risk: Catalyst Poisoning) Substrate->Equilibrium High Temp / Polar Solvent Catalyst Catalyst Selection: BrettPhos Pd G3 Substrate->Catalyst Optimized Pathway TempControl Temperature Control (Cap at 85°C) Equilibrium->TempControl Mitigated by Catalyst->TempControl OxAdd Step 1: Oxidative Addition (Aryl Halide + Pd) TempControl->OxAdd AmineCoord Step 2: Amine Coordination (Overcoming Steric Bulk) OxAdd->AmineCoord RedElim Step 3: Reductive Elimination (Forced by BrettPhos Bulk) AmineCoord->RedElim Rate-Limiting Step Product Successful C-N Cross-Coupling (High Yield) RedElim->Product

Logical workflow for overcoming steric hindrance and equilibrium risks in Buchwald-Hartwig amination.

References
  • Title : Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source : ACS Omega URL :[Link]

  • Title : Crystal structure of the RuPhos ligand Source : PMC / NIH URL :[Link]

  • Title : 15 N Chemical Shifts and JNN​ -Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines Source : ACS Publications URL :[Link]

  • Title : Long-Range 1 H– 15 N J Couplings Providing a Method for Direct Studies of the Structure and Azide–Tetrazole Equilibrium in a Series of Azido-1,2,4-triazines and Azidopyrimidines Source : ACS Publications URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Tetrazolo[1,5-b]pyridazin-7-amine vs. Triazolo[4,3-b]pyridazine Scaffolds in Drug Discovery

Fused pyridazine scaffolds are privileged structures in medicinal chemistry, offering exceptional structural rigidity, favorable physicochemical properties, and versatile hydrogen-bonding capabilities. Among these, the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Fused pyridazine scaffolds are privileged structures in medicinal chemistry, offering exceptional structural rigidity, favorable physicochemical properties, and versatile hydrogen-bonding capabilities. Among these, the tetrazolo[1,5-b]pyridazine and triazolo[4,3-b]pyridazine core structures have emerged as critical pharmacophores. While triazolo-pyridazines are historically established in kinase inhibition, recent high-throughput screening breakthroughs have positioned tetrazolo[1,5-b]pyridazines—specifically derivatives related to tetrazolo[1,5-b]pyridazin-7-amine—as potent transcriptional inhibitors of metastasis-associated genes[1].

This guide objectively compares the structural properties, biological applications, and synthetic handling requirements of these two highly relevant fused pyridazine scaffolds.

Structural and Electronic Comparison

The fundamental difference between the two scaffolds lies in the azole ring: the tetrazole ring contains four nitrogen atoms, whereas the triazole ring contains three. This single-atom substitution profoundly alters the electron density, dipole moment, and safety profile of the resulting molecules.

The tetrazolo[1,5-b]pyridazine core exhibits a high nitrogen-to-carbon ratio, making it an exceptional hydrogen-bond acceptor. This property is critical for binding to complex allosteric sites or disrupting protein-DNA interactions. However, this high nitrogen content also imparts high-energy characteristics, meaning synthetic intermediates must be handled with extreme caution to prevent spontaneous detonation[2]. Conversely, triazolo[4,3-b]pyridazines are thermodynamically more stable and are frequently utilized in scaffold hopping strategies to design ATP-competitive kinase inhibitors[3].

Quantitative Performance & Application Comparison
ParameterTetrazolo[1,5-b]pyridazine DerivativesTriazolo[4,3-b]pyridazine Derivatives
Primary Target Class Transcriptional Regulators (e.g., MACC1)Kinases (e.g., c-Met, PIM-1, PIM-3)
Mechanism of Action NF-κB Pathway Inhibition / Transcriptional SilencingATP-Competitive Kinase Inhibition
Lead Compound Example Compound 22 (MACC1 Inhibitor)Compound 12e (c-Met Inhibitor)
Potency / IC50 High transcriptional inhibition (nanomolar range)1.06 ± 0.16 μM (A549 cell line)
Cytotoxicity Profile Low (Optimized for anti-metastatic action)Moderate to High (Anti-proliferative)
Synthetic Stability Low (Azido intermediates are explosive hazards)High (Standard heterocyclic stability)

Biological Applications & Causality

Tetrazolo[1,5-b]pyridazines as MACC1 Transcriptional Inhibitors

Metastasis-associated in colon cancer 1 (MACC1) is a causal driver of tumor metastasis and a biomarker for poor survival. Because MACC1 is a transcriptional regulator rather than a traditional kinase, targeting it requires disrupting its upstream signaling or promoter activation.

A human MACC1 promoter-driven luciferase high-throughput screen (HTS) of 118,500 compounds revealed that 1,2,3,4-tetrazolo[1,5-b]pyridazine-based compounds are highly efficient transcriptional inhibitors of MACC1[1]. Structure-activity relationship (SAR) studies demonstrated that replacing the tetrazolo[1,5-b]pyridazine moiety with a quinoxaline or pyrimidine ring completely abolished the inhibitory effect, proving the absolute necessity of this specific bicyclic system for target engagement[1]. These compounds operate by downregulating the NF-κB signaling pathway, thereby restricting MACC1-induced cancer cell motility and metastasis[4].

MACC1_Pathway Tetrazolo Tetrazolo[1,5-b]pyridazine Derivatives NFKB NF-κB Signaling Pathway Tetrazolo->NFKB Inhibits MACC1 MACC1 Gene Transcription NFKB->MACC1 Promotes Metastasis Cancer Cell Motility & Metastasis MACC1->Metastasis Drives

Mechanism of tetrazolo[1,5-b]pyridazines inhibiting MACC1-driven metastasis via NF-κB.

Triazolo[4,3-b]pyridazines as Kinase Inhibitors

In contrast, the triazolo[4,3-b]pyridazine scaffold is heavily utilized in the development of Class II c-Met inhibitors and pan-PIM kinase inhibitors[5]. The triazole ring's nitrogen atoms act as critical hydrogen bond acceptors, interacting directly with the LYS-1110 residue in the c-Met kinase domain. This interaction anchors the molecule within the ATP-binding pocket, effectively halting kinase-driven cellular proliferation[6].

Experimental Workflows & Self-Validating Protocols

Protocol A: Safe Synthesis of Tetrazolo[1,5-b]pyridazine Precursors

Causality & Safety Warning: The synthesis of tetrazolo[1,5-b]pyridazin-7-amine derivatives often proceeds via a 6-azidotetrazolo[1,5-b]pyridazine intermediate. Due to an extreme nitrogen-to-carbon ratio (N/C = 2), this intermediate is highly shock-sensitive and has been documented to spontaneously detonate upon standing[2]. To ensure a self-validating and safe protocol, the azido intermediate must never be isolated; it must be hydrolyzed in situ to the stable 6-hydroxy derivative.

Step-by-Step Methodology:

  • Azidation: Suspend 50 mg of 3,6-dichloropyridazine in DMF and treat with 1.1 equivalents of sodium azide (NaN₃). Mandatory: Perform all manipulations behind a heavy-duty blast shield[2].

  • In Situ Hydrolysis: Immediately following the completion of the azidation reaction (monitored via TLC), dilute the reaction mixture with water.

  • Alkaline Cleavage: Add 5 equivalents of NaOH directly to the reaction flask.

  • Heating: Heat the resulting mixture at 60 °C for 2 hours. This directly hydrolyzes the explosive azide intermediate into the non-energetic 6-hydroxytetrazolo[1,5-b]pyridazine[2].

  • Workup: Acidify the mixture, extract with ethyl acetate, and purify via flash chromatography to yield the stable phenolic product, which can then undergo standard amination to yield the target 7-amine derivatives.

Synthesis_Safety SM 3,6-Dichloropyridazine Azide NaN3 / DMF (Blast Shield) SM->Azide Explosive 6-Azidotetrazolo[1,5-b]pyridazine [EXPLOSIVE HAZARD] Azide->Explosive Hydrolysis In situ Hydrolysis (NaOH, 60°C) Explosive->Hydrolysis Immediate Processing Product 6-Hydroxytetrazolo[1,5-b]pyridazine (Safe Intermediate) Hydrolysis->Product Yields

Safe synthetic workflow avoiding the isolation of explosive azido-tetrazolopyridazine intermediates.

Protocol B: High-Throughput Screening (HTS) for MACC1 Transcriptional Inhibition

Causality: Because MACC1 is a transcription factor, traditional enzymatic assays are ineffective. A promoter-driven luciferase assay ensures that the luminescent signal is directly proportional to the active transcription of the MACC1 gene, validating the compound's efficacy at the genomic level[1].

Step-by-Step Methodology:

  • Cell Preparation: Culture HCT116 human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% FBS.

  • Transfection: Stably transfect the cells with a human MACC1 promoter-driven luciferase reporter plasmid.

  • Compound Treatment: Seed cells into 384-well plates. Treat with the synthesized tetrazolo[1,5-b]pyridazine library at varying concentrations (e.g., 10 nM to 10 μM) for 24 hours. Include DMSO as a negative vehicle control.

  • Luminescence Readout: Add D-luciferin substrate and measure luminescence using a microplate reader.

  • Validation: Perform qRT-PCR on hit compounds to confirm that the reduction in luminescence strictly correlates with a reduction in endogenous MACC1 mRNA levels[1].

References

  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. Biomedicine & Pharmacotherapy. 1

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. ACS Chemical Health & Safety. 2

  • Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. 3

  • Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS Omega. 5

Sources

Comparative

Comparing Tetrazolo[1,5-b]pyridazin-7-amine and triazolopyridazines in drug design

A Comparative Guide to Bicyclic Nitrogen Scaffolds: Tetrazolo[1,5-b]pyridazin-7-amine vs. Triazolopyridazines in Targeted Drug Design As the demand for highly selective, resistance-evading therapeutics intensifies, the a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Bicyclic Nitrogen Scaffolds: Tetrazolo[1,5-b]pyridazin-7-amine vs. Triazolopyridazines in Targeted Drug Design

As the demand for highly selective, resistance-evading therapeutics intensifies, the architectural nuances of heterocyclic scaffolds have become the focal point of modern drug design. Among these, bicyclic nitrogen-rich systems—specifically Tetrazolo[1,5-b]pyridazines (exemplified by the 7-amine derivatives) and Triazolopyridazines —have emerged as highly potent, yet mechanistically divergent, pharmacophores.

While structurally related, these two scaffolds dictate entirely different pharmacological trajectories. Triazolopyridazines are renowned for their rigid, hydrogen-bond accepting cores, making them premier candidates for ATP-competitive kinase inhibition[1]. Conversely, Tetrazolo[1,5-b]pyridazin-7-amine derivatives leverage unique tautomeric properties and bioisosterism to act as potent transcriptional repressors, specifically targeting metastasis-driving pathways[2].

This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural dynamics, target specificities, and the self-validating experimental workflows required to evaluate them.

Structural Dynamics and Physicochemical Divergence

The fundamental difference between these scaffolds lies in their electron distribution, tautomeric flexibility, and hydrogen-bonding vectors.

  • Triazolopyridazines (The Rigid Hinge-Binders): Comprising a 1,2,4-triazole or 1,2,3-triazole fused to a pyridazine ring, this scaffold is exceptionally stable. The nitrogen atoms within the triazole ring act as powerful hydrogen-bond acceptors. In the context of oncology, this property is exploited to anchor the molecule into the hinge region of receptor tyrosine kinases, such as c-Met[3]. Early O-linked triazolopyridazines suffered from time-dependent inhibition of Cytochrome P450 (CYP450); however, transitioning to N-linked derivatives eliminated this liability while maintaining nanomolar potency[3].

  • Tetrazolo[1,5-b]pyridazin-7-amine (The Tautomeric Bioisosteres): This scaffold fuses a tetrazole ring with a pyridazine, introducing a high-nitrogen-content system capable of azide-tetrazole tautomerism (e.g., equilibrating with 6-azidopyridazines)[4]. The tetrazole moiety acts as a highly effective bioisostere for carboxylic acids, maintaining polarity while significantly enhancing metabolic stability and membrane permeability[5]. The specific addition of the 7-amine group provides a critical hydrogen-bond donor vector, shifting the molecule's binding modality away from traditional kinase hinge regions and toward complex allosteric or transcriptional regulatory pockets.

Target Specificity: Kinase Inhibition vs. Transcriptional Repression

The structural differences between these scaffolds translate directly to their biological targets. Interestingly, both scaffolds are heavily utilized to combat the c-Met signaling axis , but they do so from opposite ends of the biological pathway.

Triazolopyridazines directly inhibit the c-Met kinase [6]. Amplification of the MET proto-oncogene is a primary driver of resistance to EGFR inhibitors (like gefitinib) in lung cancers[6]. Triazolopyridazines competitively bind the ATP pocket of c-Met, halting downstream PI3K/AKT signaling and inducing apoptosis in resistant tumor lines[3].

In contrast, Tetrazolo[1,5-b]pyridazin-7-amine derivatives do not target the kinase directly. Instead, they target MACC1 (Metastasis-Associated in Colon Cancer 1) , a master transcriptional regulator that drives the expression of the c-Met receptor[2]. By acting as transcriptional repressors of the MACC1 promoter, these tetrazole derivatives cut off the production of c-Met at the source, effectively halting cancer cell motility and preventing metastasis[2].

Mechanism TET Tetrazolo[1,5-b]pyridazines (e.g., 7-amine derivatives) MACC1 MACC1 Transcription TET->MACC1 Represses CMET_EXP c-Met Receptor Expression MACC1->CMET_EXP Drives CMET_ACT c-Met Kinase Activation CMET_EXP->CMET_ACT Produces TRI Triazolopyridazines (e.g., N-linked derivatives) TRI->CMET_ACT Inhibits (ATP-competitive) METAS Tumor Metastasis & Survival CMET_ACT->METAS Promotes

Divergent mechanisms: Tetrazolopyridazines inhibit MACC1; Triazolopyridazines block c-Met kinase.

Quantitative Performance Comparison

To objectively evaluate these scaffolds, we must compare their performance metrics across their respective primary indications.

FeatureTetrazolo[1,5-b]pyridazin-7-amine DerivativesN-linked Triazolopyridazines
Primary Target MACC1 Promoter (Transcriptional Repression)c-Met / VEGFR-2 (Receptor Tyrosine Kinases)
Binding Modality Upstream Promoter SuppressionATP-competitive (Hinge-binding)
Typical in vitro Potency Low micromolar to nanomolar (Promoter IC50)Low nanomolar (Kinase IC50 < 5 nM)
Key Physicochemical Trait Azide-tetrazole tautomerism, BioisosterismRigid planar core, Strong H-bond acceptor
Primary Indication Anti-metastatic therapy (Solid tumors)Tumor growth inhibition (MET-amplified cancers)
Historical Liability Explosive hazards at very low molecular weightsCYP450 time-dependent inhibition (resolved via N-linking)

Self-Validating Experimental Protocols

Because these scaffolds operate via entirely different mechanisms, evaluating their efficacy requires distinct, highly controlled experimental workflows. As an application scientist, I emphasize that every assay must contain intrinsic self-validation to prevent false positives.

Protocol A: Evaluating Triazolopyridazines via c-Met TR-FRET Kinase Assay

Causality: To isolate direct ATP-competitive inhibition from off-target cellular toxicity, a biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen because its delayed emission reading eliminates compound auto-fluorescence—a common artifact with highly conjugated nitrogen heterocycles.

  • Enzyme-Inhibitor Pre-incubation: Combine 1 nM recombinant human c-Met kinase with serial dilutions of the triazolopyridazine in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Brij-35). Rationale: Pre-incubation allows the rigid triazolopyridazine core to reach binding equilibrium within the hinge region before substrate competition begins.

  • Reaction Initiation: Add 10 µM ATP (calibrated to the Km​ value of c-Met) and 50 nM biotinylated peptide substrate. Rationale: Using ATP at its Km​ ensures the assay remains highly sensitive to competitive inhibitors.

  • Detection & Self-Validation: After 60 minutes, add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC).

    • Self-Validation Check: Run a parallel plate using a non-hydrolyzable ATP analog. If the compound signal persists, it indicates assay interference (e.g., quenching) rather than true kinase inhibition.

Protocol B: Evaluating Tetrazolo[1,5-b]pyridazin-7-amines via MACC1-Luciferase HTS

Causality: Because MACC1 is a transcriptional regulator lacking a defined enzymatic pocket, traditional biochemical assays are useless. We must employ a promoter-driven luciferase reporter system in live cells to quantify upstream regulatory interference[2].

  • Cell Seeding & Transfection: Seed HCT116 human colon cancer cells (chosen for their high basal MACC1 expression) into 384-well plates. Transfect with a plasmid containing the human MACC1 promoter fused to a Firefly luciferase reporter gene.

  • Compound Treatment: Add the tetrazolo[1,5-b]pyridazin-7-amine derivatives and incubate for 24 hours. Rationale: A 24-hour window is required to allow the transcriptional machinery to be suppressed and for existing luciferase protein to naturally degrade.

  • Luminescence Readout & Self-Validation: Add D-Luciferin substrate and measure luminescence.

    • Self-Validation Check: To ensure the reduction in signal is due to specific MACC1 promoter repression and not general compound cytotoxicity, a parallel multiplexed viability assay (e.g., CellTiter-Fluor) must be run in the exact same wells. A true hit will show decreased luminescence with stable fluorescence.

Workflow cluster_0 Tetrazolo[1,5-b]pyridazine Cascade cluster_1 Triazolopyridazine Cascade HTS MACC1 Promoter HTS (Luciferase Reporter Assay) MOT Cell Motility Assay (Boyden Chamber) HTS->MOT VIVO1 In Vivo Efficacy (Xenograft Metastasis Model) MOT->VIVO1 KIN Biochemical Kinase Assay (TR-FRET for c-Met) PHOS Cellular Target Engagement (Phospho-c-Met Western Blot) KIN->PHOS VIVO2 In Vivo Efficacy (Tumor Growth Inhibition Model) PHOS->VIVO2

Parallel screening cascades for transcriptional repressors vs. ATP-competitive kinase inhibitors.

Conclusion for Drug Developers

When selecting a bicyclic nitrogen scaffold, the choice between a triazolopyridazine and a tetrazolo[1,5-b]pyridazine should be dictated by the target class. If the goal is to design a highly potent, ATP-competitive kinase inhibitor with excellent hinge-binding properties, the triazolopyridazine core remains a gold standard. However, if the therapeutic strategy requires modulating difficult-to-drug targets, such as transcription factors or allosteric sites, the bioisosteric flexibility and unique hydrogen-bond donor capacity of Tetrazolo[1,5-b]pyridazin-7-amines offer a highly innovative, patentable, and effective alternative.

References

  • Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. PubMed (nih.gov).
  • Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. PubMed (nih.gov).
  • Tetrazoles: A multi-potent motif in drug design.
  • Discovery and Optimization of Triazolopyridazines as Potent and Selective Inhibitors of the c-Met Kinase. Journal of Medicinal Chemistry (acs.org).
  • Discovery of tetrazolo-pyridazine-based small molecules as inhibitors of MACC1-driven cancer metastasis. PubMed (nih.gov).
  • Crystal design by CH⋯N and N⋯N interactions: high-pressure structures of high-nitrogen-content azido-triazolopyridazines compounds. IUCr Journals (iucr.org).

Sources

Validation

Reproducibility and Safety of Tetrazolo[1,5-b]pyridazin-7-amine Synthesis Routes: A Comparative Guide

Executive Summary & Scientific Context The tetrazolo[1,5-b]pyridazine scaffold represents a paradigm shift in the design of high-nitrogen heterocyclic chemistry. While historically explored for pharmacological applicatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The tetrazolo[1,5-b]pyridazine scaffold represents a paradigm shift in the design of high-nitrogen heterocyclic chemistry. While historically explored for pharmacological applications, the exceptional nitrogen content and planar geometry of these fused heterocycles have recently been repurposed to develop advanced "green" energetic materials. The primary objective in this field is to replace highly toxic and environmentally hazardous heavy-metal primary explosives, such as lead azide (LA), with metal-free organic alternatives.

This guide objectively compares the published synthesis routes for two critical 7-amine derivatives:

  • Compound 3at (6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine): A powerful primary explosive surrogate.

  • Compound 6 (8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine): A highly stable, insensitive secondary explosive surrogate.

Mechanistic Pathway & Workflow

Both target molecules are synthesized from a common, commercially available precursor: 3,6-dichloropyridazin-4-amine. The divergence in their synthesis highlights the versatility of the pyridazine ring toward nucleophilic aromatic substitution following initial electrophilic activation.

SynthesisWorkflow SM 3,6-dichloropyridazin-4-amine (Starting Material) Nitration Nitration (100% HNO3 / H2SO4) Electrophilic Aromatic Substitution SM->Nitration Int1 3,6-dichloro-5-nitropyridazin-4-amine (Intermediate 2) Nitration->Int1 RouteA Azidation & Annulation NaN3 in Acetone/H2O Int1->RouteA Pathway A (Direct) RouteB1 Hydrazination NH2NH2·H2O in EtOH Int1->RouteB1 Pathway B (Stepwise) Prod3at 6-azido-8-nitrotetrazolo[1,5-b] pyridazine-7-amine (3at) RouteA->Prod3at Azide-Tetrazole Tautomerism Int2 Hydrazine-substituted Intermediate 4 RouteB1->Int2 RouteB2 Diazotization & Annulation NaNO2 in dil. HCl Int2->RouteB2 Int3 Tetrazole-fused Intermediate 5 RouteB2->Int3 In-situ Azide Formation & Cyclization RouteB3 Nucleophilic Amination Aqueous NH3 Int3->RouteB3 Prod6 8-nitrotetrazolo[1,5-b] pyridazine-6,7-diamine (6) RouteB3->Prod6

Divergent synthetic pathways for tetrazolo[1,5-b]pyridazin-7-amine energetic derivatives.

Comparative Analysis of Synthesis Routes

Route A: Direct Azidation (Synthesis of Compound 3at)
  • Causality & Mechanism : The synthesis begins with the nitration of 3,6-dichloropyridazin-4-amine. The electron-donating 4-amine group directs the incoming nitronium ion to the 5-position. Subsequent treatment with sodium azide (NaN₃) initiates a dual nucleophilic substitution of both chlorine atoms. Crucially, the azide group adjacent to the pyridazine ring nitrogen undergoes spontaneous intramolecular cyclization—a phenomenon known as 1—to form the fused tetrazole ring, while the second azide remains intact at the 6-position[1].

  • Reproducibility & Safety : While this two-step route is highly efficient, it carries severe safety risks. The resulting compound possesses an extreme nitrogen content. Published case studies have documented the of related 6-azidotetrazolo[1,5-b]pyridazines upon standing, even after being synthesized and handled safely multiple times. This unpredictable sensitivity dictates that synthesis must be restricted to the micro-scale with stringent electrostatic discharge (ESD) precautions.

Route B: Stepwise Hydrazination and Diazotization (Synthesis of Compound 6)
  • Causality & Mechanism : To mitigate the extreme sensitivity of the azido-tetrazole system, Route B employs a stepwise nucleophilic substitution. The nitrated intermediate is reacted with hydrazine monohydrate, which selectively displaces one chlorine atom. This hydrazine intermediate is treated with sodium nitrite (NaNO₂) in dilute HCl. The resulting diazonium salt rapidly converts to an azide in situ and cyclizes to form the tetrazole ring. Finally, aqueous ammonia substitutes the remaining chlorine atom, yielding the diamine product[1].

  • Reproducibility & Safety : This route avoids the isolation of highly sensitive poly-azide intermediates. The final product (Compound 6) benefits from an extensive intermolecular hydrogen-bonding network (comprising 67.9% of all molecular contacts). This network acts as a structural shock absorber, rendering the compound remarkably insensitive to impact and friction while maintaining excellent thermal stability[2].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 6-azido-8-nitrotetrazolo[1,5-b]pyridazine-7-amine (3at)
  • Nitration : Slowly add 3,6-dichloropyridazin-4-amine to a pre-cooled (0 °C) mixture of 100% nitric acid and concentrated sulfuric acid. Stir at room temperature.

    • Validation Checkpoint: Monitor completion via TLC. Pour the mixture over crushed ice to precipitate the 3,6-dichloro-5-nitropyridazin-4-amine intermediate.

  • Azidation & Annulation : Suspend the nitrated intermediate in an acetone/water mixture. Add sodium azide portion-wise.

    • Safety Check: Conduct strictly behind a blast shield using grounded equipment.

  • System Validation (Critical) : Analyze the purified product via ¹³C and ¹⁵N NMR spectroscopy. The system must self-validate by confirming the presence of the azide-tetrazole tautomer (3at ) rather than the ditetrazole form (3tt ) or diazide form (3aa ). The lack of symmetry in the NMR signals definitively confirms the fused tetrazole structure[2].

Protocol B: Synthesis of 8-nitrotetrazolo[1,5-b]pyridazine-6,7-diamine (6)
  • Hydrazination : React 3,6-dichloro-5-nitropyridazin-4-amine with hydrazine monohydrate in ethanol at reflux to yield the hydrazine-substituted intermediate.

  • Diazotization : Dissolve the hydrazine intermediate in dilute HCl at 0 °C. Dropwise add an aqueous solution of NaNO₂. The in situ generated azide will spontaneously cyclize into the tetrazole ring.

  • Amination : Treat the resulting tetrazole-fused intermediate with aqueous ammonia under elevated temperature to displace the final chlorine atom.

  • System Validation : Confirm the structure via single-crystal X-ray diffraction. The crystallographic data should validate the extensive face-to-face π-stacking and hydrogen-bonding network responsible for its high decomposition temperature (Td = 290 °C)[2].

Quantitative Performance Comparison

The following table benchmarks the synthesized tetrazolo[1,5-b]pyridazine derivatives against legacy primary explosives to highlight the performance-to-safety tradeoff.

CompoundFunctional RoleDetonation Velocity (Dv)Detonation Pressure (P)Impact Sensitivity (IS)Friction Sensitivity (FS)Thermal Stability (Td)
Compound 3at Primary Explosive8,746 m/s31.5 GPaHighly SensitiveHighly SensitiveModerate
Compound 6 Secondary ExplosiveHighHigh> 40 J> 360 N290 °C
Lead Azide (LA) Legacy Primary~5,800 m/s~33.0 GPa2.5 - 4 J0.1 - 1 N315 °C
DDNP Legacy Primary~6,900 m/s~20.0 GPaSensitiveSensitiveModerate

Note: Compound 3at demonstrates extraordinary initiating power, requiring a minimum primary charge of only 40 mg to detonate 500 mg of RDX, surpassing commercial DDNP (70 mg)[3].

References

  • Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine Source: ACS Chemical Health & Safety (ACS Publications) URL:[Link]

Sources

Comparative

Elemental analysis vs NMR for Tetrazolo[1,5-b]pyridazin-7-amine structural confirmation

An in-depth structural confirmation of high-nitrogen heterocyclic compounds requires navigating complex molecular dynamics. Tetrazolo[1,5-b]pyridazin-7-amine (Molecular Formula: C₄H₄N₆, MW: 136.12 g/mol ) presents a uniq...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural confirmation of high-nitrogen heterocyclic compounds requires navigating complex molecular dynamics. Tetrazolo[1,5-b]pyridazin-7-amine (Molecular Formula: C₄H₄N₆, MW: 136.12 g/mol ) presents a unique analytical challenge for drug development professionals. With an extreme nitrogen content (61.7%) and a propensity for dynamic valence tautomerism, relying on a single analytical modality is a critical failure point.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary pillars of structural confirmation—Elemental Analysis (EA) and Nuclear Magnetic Resonance (NMR) Spectroscopy —and provide field-proven protocols to ensure absolute scientific integrity in your characterization workflows.

The Mechanistic Challenge: Azide-Tetrazole Tautomerism

Before deploying any analytical instrument, we must understand the molecule's behavior in its environment. Fused tetrazolo-pyridazines exhibit a well-documented ring-chain valence tautomerism. In solution, the fused tetrazole ring can spontaneously open to form an azido-pyridazinamine derivative [2].

This dynamic equilibrium is heavily influenced by solvent polarity, temperature, and electronic effects. Because the molecule can exist as two distinct structural entities, your analytical approach must be capable of either "freezing" this equilibrium or quantifying the bulk atoms independently of the molecular arrangement.

Tautomerism A Azido-pyridazinamine (Open-Chain Azide Tautomer) B Tetrazolo[1,5-b]pyridazin-7-amine (Closed Tetrazole Tautomer) A->B Cyclization (DMSO) B->A Ring Opening (TFA)

Fig 1: Dynamic azide-tetrazole valence tautomerism equilibrium.

⚠️ Critical Safety Insight: Nitrogen-rich tetrazolo-pyridazines are potentially energetic materials. A closely related derivative, 6-azidotetrazolo[1,5-b]pyridazine, has been documented to undergo spontaneous detonation [4]. Always handle these compounds behind a blast shield and utilize micro-scale non-destructive techniques (like NMR) prior to bulk analysis.

Elemental Analysis (EA): The Bulk Purity Standard

The Causality of EA in High-Nitrogen Compounds: Combustion Elemental Analysis (CHNS) is the gold standard for determining absolute macroscopic purity. According to the American Chemical Society (ACS) guidelines, found values must be within ±0.4% of calculated theoretical values to prove ≥95% bulk homogeneity [1].

However, Tetrazolo[1,5-b]pyridazin-7-amine contains 61.74% Nitrogen . Standard combustion of such nitrogen-rich materials often fails because the extreme nitrogen-to-carbon ratio leads to the formation of refractory nitrogen oxides (NOx) rather than pure N₂ gas, skewing the readout. To counteract this, the protocol must be modified to force complete reduction.

Protocol: High-Precision CHNS Analysis (Self-Validating System)
  • Sample Preparation & Weighing: Weigh exactly 1.500–2.000 mg of rigorously desiccated sample into a tin (Sn) capsule using a microbalance (±1 µg precision). Mechanistic Choice: The tin capsule acts as a flash-combustion catalyst. When exposed to oxygen, the tin oxidizes exothermically, driving the local temperature above 1800°C to ensure the robust tetrazole ring is fully obliterated.

  • Combustion & Reduction: Drop the capsule into the combustion reactor (1000°C) alongside a pulse of pure O₂. Pass the resulting gas mixture (CO₂, H₂O, N₂, NOx) through a secondary reduction tube packed with elemental Copper (Cu) heated to 650°C. Mechanistic Choice: The copper bed acts as a self-validating fail-safe, quantitatively stripping oxygen from any formed NOx species to yield pure N₂ gas, ensuring the 61.7% nitrogen content is accurately quantified.

  • Separation & Detection: Separate the gases via a specialized GC column and quantify using a Thermal Conductivity Detector (TCD).

Multinuclear NMR: The Structural & Dynamic Resolver

The Causality of NMR in Tautomeric Systems: While EA proves bulk composition, it provides zero data on structural connectivity or tautomeric state. Multinuclear NMR (¹H, ¹³C, and ¹⁵N) maps the exact molecular framework. The challenge here is the tautomeric exchange rate. If the exchange between the azide and tetrazole forms is intermediate on the NMR timescale (microseconds to milliseconds), the signals will broaden into the baseline.

To achieve a self-validating structural proof, we must manipulate the solvent environment to "lock" the molecule into a single tautomer, and use Quantitative NMR (qNMR) as an orthogonal purity check against the EA data.

Protocol: Multinuclear & Quantitative NMR (qNMR)
  • Solvent Selection & Sample Prep: Dissolve 15 mg of the compound in 0.6 mL of highly pure DMSO-d₆. Mechanistic Choice: DMSO-d₆ is highly polar and strongly shifts the equilibrium toward the closed tetrazolo[1,5-b]pyridazine form by stabilizing the high dipole moment of the fused ring system [2].

  • Internal Standard Addition (qNMR): Add a precisely weighed amount of an inert, high-purity internal standard (e.g., Maleic acid) to the NMR tube.

  • Acquisition Parameters:

    • ¹H NMR: Acquire at ≥400 MHz. Set the relaxation delay (D1) to > 5 × T₁ (typically 30 seconds for qNMR) to ensure complete longitudinal relaxation of the amino and pyridazine protons before the next pulse.

    • ¹⁵N NMR (via ¹H-¹⁵N HMBC): Instead of direct ¹⁵N acquisition (which suffers from low natural abundance and negative NOE), utilize 2D HMBC to correlate the pyridazine protons to the adjacent nitrogens. The presence of four distinct cyclic nitrogens (vs. three linear azide nitrogens) definitively proves the tetrazole structure.

  • Data Validation: Phase and baseline correct the spectra manually. Integrate the target pyridazine protons against the internal standard to calculate absolute molar purity.

Comparative Data Analysis

To objectively evaluate these modalities, we must compare their theoretical targets against their practical utility for this specific molecule.

Analytical ModalityPrimary OutputStrengths for C₄H₄N₆Limitations for C₄H₄N₆
Elemental Analysis (EA) Bulk mass fractions (% C, H, N)Absolute proof of macroscopic purity. Meets strict regulatory/ACS standards (±0.4%) [3].Blind to tautomerism. High nitrogen content (61.74%) risks incomplete combustion if Cu-reduction fails.
Multinuclear NMR Structural connectivity, tautomeric stateResolves the azide vs. tetrazole equilibrium (via ¹⁵N shifts). Identifies specific structural impurities.Cannot easily quantify absolute bulk purity without the rigorous setup of an internal standard (qNMR).

Theoretical Target Matrix for Tetrazolo[1,5-b]pyridazin-7-amine:

  • EA Theoretical: Carbon: 35.30% | Hydrogen: 2.96% | Nitrogen: 61.74%

  • NMR Expected (DMSO-d₆): Locked in the Tetrazole form. ¹H NMR will show distinct aromatic pyridazine protons (δ ~8.0–9.0 ppm) and a broad -NH₂ singlet (δ ~6.5–7.5 ppm).

The Integrated Decision Workflow

Relying on a single technique leaves blind spots. EA can pass a sample that is a mixture of isomers (since they have identical empirical formulas), while NMR can easily miss inorganic salts or non-protonated impurities. The only scientifically sound approach is an integrated, self-validating workflow.

Workflow Start Synthesized Tetrazolo[1,5-b]pyridazin-7-amine NMR Multinuclear NMR (1H, 13C, 15N) Determine Connectivity & Tautomer Start->NMR EA Elemental Analysis (CHNS) Confirm Bulk Purity (±0.4%) Start->EA qNMR Quantitative NMR (qNMR) Orthogonal Purity Check NMR->qNMR Decision Does EA match ±0.4% & NMR confirm structure? EA->Decision qNMR->Decision Pass Structural Confirmation Complete Decision->Pass Yes Fail Recrystallize / Repurify Decision->Fail No Fail->Start

Fig 2: Integrated structural confirmation workflow utilizing orthogonal analytical modalities.

Conclusion

For Tetrazolo[1,5-b]pyridazin-7-amine, neither Elemental Analysis nor NMR is sufficient in isolation. NMR acts as the "microscope," proving that the atoms are connected in the correct tetrazole arrangement and mapping the tautomeric equilibrium. Elemental Analysis acts as the "scale," proving that the bulk material is free of macroscopic contaminants. By combining Cu-catalyzed EA with DMSO-locked qNMR, researchers can establish an irrefutable, self-validating proof of structure and purity suitable for regulatory submission.

References

  • Guidelines for Characterization of Organic Compounds Source: American Chemical Society (ACS) URL: [Link]

  • 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines Source: ACS Publications URL: [Link]

  • An International Study Evaluating Elemental Analysis Source: PMC - NIH (National Institutes of Health) URL: [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine Source: ACS Chemical Health & Safety URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Tetrazolo[1,5-b]pyridazin-7-amine

Comprehensive Safety and Operational Protocol for Handling Tetrazolo[1,5-b]pyridazin-7-amine As a tetrazole derivative, Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) presents unique handling challenges that require...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Protocol for Handling Tetrazolo[1,5-b]pyridazin-7-amine

As a tetrazole derivative, Tetrazolo[1,5-b]pyridazin-7-amine (CAS: 91114-02-2) presents unique handling challenges that require stringent safety protocols. Tetrazoles are characterized by their high nitrogen content, which imparts significant energetic potential. In professional laboratory settings, the handling of such compounds must be treated with the same respect as primary explosives, particularly when the material is in a dry state[1].

This guide provides a self-validating system of operational and logistical procedures designed for researchers and drug development professionals, ensuring that every safety measure is grounded in the chemical mechanics of the substance.

Chemical Profile and Hazard Causality

To select appropriate Personal Protective Equipment (PPE) and operational controls, we must first understand the mechanistic hazards of the molecule. The tetrazole ring contains four nitrogen atoms, making it thermodynamically unstable under specific stimuli (friction, impact, or electrostatic discharge)[1]. Furthermore, the acidic nature of the tetrazole ring allows it to react with heavy metals to form highly sensitive metal tetrazolates[2].

Table 1: Quantitative Data and Hazard Summary

Property / Parameter Value / Description Operational Implication
Molecular Formula C4H2N8[3] Extremely high nitrogen-to-carbon ratio; indicates energetic/explosive potential.
Molecular Weight 162.11 g/mol [3] N/A
Topological Polar Surface Area 70.3 Ų[3] Influences solubility and solvent selection for wet handling.
Friction/Impact Sensitivity High (in dry state)[1] Mandates anti-static equipment and specialized impact-resistant PPE.

| Chemical Incompatibility | Heavy metals, strong acids[2][4] | Strict prohibition of metal spatulas or metal storage containers. |

Personal Protective Equipment (PPE) Specifications

The selection of PPE for energetic materials goes beyond standard chemical hygiene. It must account for both chemical exposure and the kinetic energy of a potential deflagration[5].

  • Hand Protection (Layered System): Standard nitrile gloves are insufficient for energetic materials. Operators must wear Kevlar gloves or heavy leather gloves to protect against friction and localized impact[1]. A layer of chemical-resistant nitrile should be worn underneath to prevent dermal exposure to the active pharmaceutical ingredient (API).

  • Eye and Face Protection: Safety goggles must be supplemented with a full polycarbonate face shield [5]. In the event of an energetic decomposition, a face shield provides a critical barrier against micro-shrapnel from glassware.

  • Body and Footwear: A flame-resistant (FR) laboratory coat is mandatory. Because dry energetic powders can be initiated by electrostatic discharge (ESD), operators must wear grounded, anti-static footwear or use grounding straps[1].

Step-by-Step Operational Methodology

The following protocol outlines the safe handling of Tetrazolo[1,5-b]pyridazin-7-amine during weighing, transfer, and reaction setup.

Step 1: Environmental Preparation and Grounding

  • Ensure the laboratory relative humidity is maintained above 50% to reduce electrostatic buildup.

  • Verify that all personnel and equipment (balances, fume hoods) are properly grounded[1].

  • Place a heavy-duty polycarbonate blast shield in front of the analytical balance inside a certified fume hood.

Step 2: Tool Selection and Material Transfer

  • Crucial: Select only plastic, ceramic, or Teflon-coated spatulas. Never use stainless steel or other metal spatulas. Contact with metals can generate microscopic amounts of highly sensitive metal salts, which can act as primary initiators[4][6].

  • If the material is stored wet (e.g., with water or solvent to desensitize it), do not allow it to dry out during transfer.

  • Weigh the absolute minimum quantity required for the experiment behind the blast shield.

Step 3: Reaction Execution

  • Introduce the compound into the reaction vessel using a closed-system transfer if possible.

  • Avoid using halogenated hydrocarbon solvents or strong acids if unreacted azides or energetic intermediates are expected in the reaction pathway, as these can form explosive byproducts[2][6].

G A 1. Risk Assessment & Static Grounding B 2. Don Specialized PPE (Kevlar, FR Coat, Face Shield) A->B C 3. Setup Blast Shield in Fume Hood B->C D 4. Material Transfer (Strictly Non-Metallic Tools) C->D E 5. Segregated Energetic Waste Disposal D->E

Fig 1: Operational safety workflow for handling energetic tetrazole derivatives.

Logistical Disposal and Waste Management Plan

The disposal of tetrazole derivatives requires strict adherence to institutional Environmental Health and Safety (EHS) guidelines. Improper disposal (e.g., pouring down the drain or mixing with standard organic waste) can lead to the accumulation of explosive residues in plumbing or waste carboys[7].

Step-by-Step Waste Segregation:

  • Aqueous Waste: Never dispose of aqueous tetrazole waste down the sink. It must be collected in dedicated, clearly labeled high-density polyethylene (HDPE) containers. Do not use metal drums.

  • Solid Waste: Contaminated consumables (weighing boats, plastic spatulas, Kimwipes) must be kept separate from standard solid waste. Place them in a dedicated, anti-static bag labeled as "Energetic/Explosive Contaminated Waste."

  • Chemical Compatibility: Ensure that the waste container does not contain heavy metal salts (e.g., copper, lead, silver), as these will react with dissolved tetrazoles over time to precipitate highly sensitive explosives[4].

  • EHS Routing: Contact your institution's EHS department for immediate pickup of the segregated waste. Do not allow energetic waste to stockpile in the laboratory for extended periods.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". National Center for Biotechnology Information (NCBI). Available at:[Link]

  • National Research Council (US). "Prudent Practices in the Laboratory - Handling and Disposal of Chemicals". Reed College. Available at:[Link]

  • Wang, T., Xu, L., & Dong, J. "FSO2N3-Enabled Synthesis of Tetrazoles from Amidines and Guanidines". Organic Chemistry Portal. Available at: [Link]

  • Klapötke, T. M., et al. "Safe Stockpiling of the MTX‑1 Primary Explosive in Alkali or Alkaline Earth Metal Complexes and Coordination Polymers". PMC (PubMed Central). Available at:[Link]

  • Uppadhayay, et al. "Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy". PMC (PubMed Central). Available at:[Link]

Sources

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